Cyclosporin A-Derivative 2
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38+,39-,41+,42+,43+,44+,46+,47+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFGUZDCBKWXNG-LIVSJIKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H104N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1149.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Presumed Mechanism of Action of Cyclosporin A-Derivative 2
Introduction
Cyclosporin A is a potent immunosuppressive agent widely used to prevent organ transplant rejection and to treat a variety of autoimmune diseases.[1][2][3] Its derivatives are often synthesized to enhance its therapeutic properties, such as increasing efficacy, reducing toxicity, or altering its pharmacokinetic profile.[4] This technical guide delineates the presumed core mechanism of action of Cyclosporin A-Derivative 2, focusing on its interaction with cellular targets and the subsequent signaling cascades.
Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
The primary immunosuppressive effect of Cyclosporin A and its derivatives is mediated through the inhibition of the calcium-calmodulin-dependent phosphatase, calcineurin.[1][5][6] This inhibition is not direct but is facilitated by the formation of a complex with an intracellular receptor, cyclophilin.[1][5]
1. Intracellular Binding to Cyclophilin: Upon entering a cell, particularly a T-lymphocyte, Cyclosporin A binds to its cytosolic receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[7][8] This binding is a prerequisite for its immunosuppressive activity.[9]
2. Formation of the Cyclosporin A-Cyclophilin Complex: The formation of the Cyclosporin A-cyclophilin complex creates a composite surface that has a high affinity for calcineurin.[1][5][7]
3. Inhibition of Calcineurin: The Cyclosporin A-cyclophilin complex binds to calcineurin, sterically hindering its phosphatase activity.[1][5] Calcineurin is crucial for the activation of T-cells following T-cell receptor (TCR) signaling.[10]
4. Downstream Effects on NFAT Signaling: In an activated T-cell, increased intracellular calcium levels activate calcineurin.[10] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][5] Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][5][10] By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents NFAT dephosphorylation, its nuclear translocation, and subsequent cytokine gene expression.[1][5]
5. Suppression of T-Cell Activation and Proliferation: IL-2 is a critical cytokine for T-cell proliferation and differentiation. By blocking its production, Cyclosporin A effectively suppresses the clonal expansion of activated T-cells, thus dampening the immune response.[11][12]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data
Specific quantitative data for "this compound" is not available. The following table summarizes representative data for Cyclosporin A to provide a comparative baseline.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | ||||
| Cyclosporin A to Cyclophilin A | 36.8 nM | Cyclophilin A | Fluorescence Measurements | [13] |
| Cyclosporin A to Cyclophilin B | 9.8 nM | Cyclophilin B | Fluorescence Measurements | [13] |
| Cyclosporin A to Cyclophilin C | 90.8 nM | Cyclophilin C | Fluorescence Measurements | [13] |
| Inhibitory Concentration (IC50) | ||||
| Cyclosporin A on Calcineurin | ~0.7 µM | Calcineurin | In vitro phosphatase assay | [9] |
| Cyclosporin A on IL-2 Production | ~1-10 nM | T-Cells | ELISA | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of Cyclosporin A and its derivatives.
1. Calcineurin Phosphatase Activity Assay
-
Objective: To determine the direct inhibitory effect of the compound on calcineurin's enzymatic activity.
-
Methodology:
-
Recombinant human calcineurin is incubated with a phosphopeptide substrate (e.g., RII phosphopeptide).
-
The reaction is initiated in a buffer containing Ca²⁺ and calmodulin.
-
Varying concentrations of the Cyclosporin A derivative complexed with cyclophilin are added to the reaction.
-
The reaction is allowed to proceed for a defined period at 30°C and then stopped.
-
The amount of free phosphate released is quantified using a colorimetric method (e.g., Malachite Green assay).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a calcineurin phosphatase activity assay.
2. NFAT-Reporter Gene Assay
-
Objective: To measure the inhibition of NFAT-dependent gene transcription in a cellular context.
-
Methodology:
-
A T-cell line (e.g., Jurkat) is transiently or stably transfected with a reporter plasmid containing multiple copies of the NFAT binding site from the IL-2 promoter, driving the expression of a reporter gene (e.g., luciferase or GFP).
-
The transfected cells are pre-incubated with various concentrations of the Cyclosporin A derivative for 1-2 hours.
-
Cells are then stimulated to activate the TCR signaling pathway, for example, with a combination of a phorbol ester (PMA) and a calcium ionophore (ionomycin).
-
After an appropriate incubation period (e.g., 6-24 hours), the cells are lysed.
-
Reporter gene expression is quantified (e.g., luciferase activity measured with a luminometer).
-
The dose-dependent inhibition of reporter gene expression is used to determine the IC50 value.
-
Caption: Workflow for an NFAT-reporter gene assay.
3. Cytokine Production Assay (ELISA)
-
Objective: To quantify the inhibition of endogenous cytokine production (e.g., IL-2) from primary T-cells or T-cell lines.
-
Methodology:
-
Primary human or murine T-cells are isolated from peripheral blood or spleen.
-
The cells are pre-incubated with a range of concentrations of the Cyclosporin A derivative.
-
T-cells are activated using anti-CD3 and anti-CD28 antibodies to mimic TCR stimulation.
-
The cell culture supernatants are collected after 24-48 hours.
-
The concentration of IL-2 (or other cytokines) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The IC50 for the inhibition of cytokine production is determined from the dose-response curve.
-
Conclusion
While specific data for this compound is lacking, its mechanism of action is presumed to follow the canonical pathway of its parent compound, Cyclosporin A. This involves the formation of a complex with cyclophilin, leading to the inhibition of calcineurin, which in turn prevents the activation of NFAT and the subsequent transcription of key pro-inflammatory cytokines such as IL-2. The experimental protocols described provide a robust framework for the characterization and validation of the immunosuppressive activity of this and other novel Cyclosporin A derivatives. Further research is required to elucidate the precise binding kinetics, potency, and potential off-target effects of this compound.
References
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus (HIV) type 1: interference with HIV protein-cyclophilin A interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. dovepress.com [dovepress.com]
- 12. Cyclosporin A as a tool for experimental and clinical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclosporin A-Derivative 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive activity.[1][2] Its mechanism of action, involving the inhibition of the calcineurin-NFAT signaling pathway, has been the subject of extensive research, leading to the development of numerous derivatives with modified properties.
This technical guide focuses on a specific analogue, Cyclosporin A-Derivative 2. While detailed discovery and origin information for this particular derivative is not extensively documented in publicly available scientific literature, its chemical structure suggests it is a deliberately modified form of Cyclosporin A. This document compiles the available physicochemical data, proposes a likely synthetic origin based on its structure, details the established mechanism of action for this class of compounds, and provides relevant experimental protocols for its characterization.
Physicochemical Properties of this compound
The fundamental identifying characteristics of this compound are summarized below. This data is essential for its accurate identification and use in experimental settings.
| Property | Value |
| CAS Number | 156047-45-9 |
| Molecular Formula | C₅₈H₁₀₄N₁₀O₁₃ |
| Molecular Weight | 1149.51 g/mol |
| Full Chemical Name | Glycine, L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(2S,3R,4R,6E)-3-(acetyloxy)-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methyl-, methyl ester |
Presumed Origin and Synthesis
The origin of this compound is likely through semi-synthesis from the natural product, Cyclosporin A. The detailed chemical name indicates two key modifications from a standard cyclosporin structure: acetylation of the 3-hydroxy group on the unique MeBmt amino acid at position 1, and methyl esterification of the C-terminus of a linearized cyclosporin peptide. The name also suggests this derivative is a linear peptide, rather than the cyclic structure of Cyclosporin A.
While the precise, documented synthetic protocol for this specific derivative is not available, a plausible synthetic pathway can be inferred from standard peptide chemistry and known modifications of Cyclosporin A. The following represents a generalized, hypothetical workflow for its production.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action: The Calcineurin Signaling Pathway
Cyclosporin A and its derivatives exert their immunosuppressive effects by inhibiting the phosphatase activity of calcineurin.[3][4][5] This action is not direct but is mediated by the formation of a complex with an intracellular protein.
-
Cellular Entry and Cyclophilin Binding: Being lipophilic, Cyclosporin A and its derivatives can diffuse across the cell membrane. Once inside the cytoplasm of a T-lymphocyte, the drug binds to its intracellular receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[6][7]
-
Inhibition of Calcineurin: The resulting Cyclosporin-CypA complex presents a composite surface that binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][7] This binding event sterically hinders the active site of calcineurin, inhibiting its phosphatase activity.[8]
-
Downstream Effects on NFAT: Calcineurin's primary substrate in T-cell activation is the Nuclear Factor of Activated T-cells (NFAT). In an activated T-cell, elevated intracellular calcium levels activate calcineurin, which then dephosphorylates NFAT. Dephosphorylated NFAT can then translocate from the cytoplasm to the nucleus.
-
Suppression of Gene Transcription: By inhibiting calcineurin, the Cyclosporin-CypA complex prevents the dephosphorylation of NFAT.[4][5] Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, unable to enter the nucleus. This prevents the transcription of key genes involved in T-cell activation, most notably Interleukin-2 (IL-2). The lack of IL-2 production halts the clonal expansion of T-lymphocytes, thereby suppressing the immune response.
Signaling Pathway Diagram
Caption: The Cyclosporin A-mediated inhibition of the calcineurin signaling pathway.
Experimental Protocols
To assess the biological activity of this compound, a calcineurin phosphatase activity assay is a fundamental experiment. The following protocol provides a detailed methodology for such an assay.
Calcineurin Phosphatase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on calcineurin phosphatase.
Materials:
-
Recombinant human Calcineurin
-
Recombinant human Cyclophilin A
-
Calmodulin
-
RII phosphopeptide substrate (a specific substrate for calcineurin)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.1 mg/mL BSA
-
Malachite Green Reagent (for phosphate detection)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of the derivative in the assay buffer.
-
Prepare a solution of Calcineurin, Cyclophilin A, and Calmodulin in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no calcineurin).
-
Add the Cyclophilin A solution to all wells containing the derivative and the positive control. Incubate for 15 minutes at 30°C to allow for complex formation.
-
Add the Calcineurin and Calmodulin solution to all wells except the negative control.
-
-
Enzymatic Reaction:
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 20 minutes).
-
-
Detection of Phosphate Release:
-
Stop the reaction by adding the Malachite Green Reagent to all wells. This reagent will form a colored complex with the free phosphate released by the enzymatic activity.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength (typically ~620 nm).
-
Subtract the background absorbance (from the negative control) from all other readings.
-
Calculate the percentage of calcineurin inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC₅₀ value (the concentration of the derivative that causes 50% inhibition of calcineurin activity) by plotting the inhibition percentage against the log of the derivative concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
References
- 1. 4.1: The cyclosporine story [davidmoore.org.uk]
- 2. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Calcineurin Inhibition Assay for Cyclosporin A-Derivative 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro calcineurin inhibition assay, with a specific focus on its application for evaluating Cyclosporin A-Derivative 2. While specific quantitative data for this compound is not extensively published, this document outlines the established methodologies for assessing calcineurin inhibition by Cyclosporin A (CsA) and its analogs. The protocols and principles described herein are directly applicable to the characterization of novel derivatives like this compound.
Introduction to Calcineurin and its Inhibition by Cyclosporin A
Calcineurin, also known as protein phosphatase 2B (PP2B), is a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] It plays a pivotal role in various cellular processes, most notably in the activation of T-cells, a key component of the adaptive immune system. The immunosuppressive drug Cyclosporin A exerts its effects by inhibiting calcineurin.[2] CsA first binds to a cytosolic protein called cyclophilin.[3] This Cyclosporin A-cyclophilin complex then binds to calcineurin, sterically blocking its phosphatase activity.[1][3] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that, upon activation, translocates to the nucleus to induce the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2). By blocking this cascade, Cyclosporin A and its derivatives suppress the immune response.
Calcineurin Signaling Pathway
The calcineurin signaling pathway is a critical cascade in T-cell activation. An increase in intracellular calcium (Ca2+) levels activates calmodulin, which in turn binds to and activates calcineurin. Activated calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and the subsequent transcription of genes responsible for T-cell proliferation and cytokine production. Cyclosporin A, in complex with cyclophilin, inhibits calcineurin's phosphatase activity, thereby halting this signaling pathway.
References
- 1. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of Cyclosporin A-Derivative 2 to Cyclophilin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Cyclosporin A (CsA) derivatives to Cyclophilin A (CypA), with a specific focus on a compound identified as Cyclosporin A-Derivative 2. While quantitative binding data for this specific derivative is not extensively available in peer-reviewed literature, this document outlines the established methodologies for determining such affinity, presents comparative data from related compounds, and details the relevant biological pathways.
Introduction to Cyclosporin A and Cyclophilin A
Cyclosporin A is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection.[1] Its mechanism of action involves binding to its intracellular receptor, Cyclophilin A, a ubiquitous peptidyl-prolyl cis-trans isomerase.[2][3] The resulting Cyclosporin A-Cyclophilin A complex inhibits the calcium and calmodulin-dependent phosphatase, calcineurin.[3][4][5] This inhibition blocks the dephosphorylation of the nuclear factor of activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent activation of T-cell-mediated inflammatory responses.[6]
The development of Cyclosporin A derivatives aims to improve its therapeutic index by enhancing efficacy, reducing toxicity, or altering its pharmacokinetic profile. Understanding the binding affinity of these derivatives to Cyclophilin A is a critical first step in their preclinical evaluation.
Binding Affinity Data
For comparative purposes, the following table summarizes the binding affinities of Cyclosporin A and other well-characterized derivatives to human Cyclophilin A.
| Compound | CAS Number | Method | Dissociation Constant (Kd) [nM] | Reference |
| Cyclosporin A | 59865-13-3 | Fluorescence Spectroscopy | 36.8 | [7] |
| Cyclosporin A | 59865-13-3 | Surface Plasmon Resonance | 23 ± 6 | [7] |
| Cyclosporin A | 59865-13-3 | Fluorescence Spectroscopy | 13 ± 4 | [8] |
| Voclosporin (E-ISA247) | 236021-95-7 | Fluorescence Spectroscopy | 15 ± 4 | [8][9] |
| Z-ISA247 | Not Available | Fluorescence Spectroscopy | 61 ± 9 | [8] |
| This compound | 156047-45-9 | Not Reported | Not Reported |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are commonly employed to quantify the binding affinity between small molecules like Cyclosporin A derivatives and their protein targets. The following sections detail the generalized protocols for three standard methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Generalized Protocol:
-
Sample Preparation:
-
Dialyze both the Cyclophilin A protein and the Cyclosporin A derivative into the same buffer to minimize buffer mismatch effects. A common buffer is 10 mM phosphate buffer with 150 mM NaCl at pH 7.5.
-
Determine the precise concentrations of the protein and the ligand.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the Cyclophilin A solution into the sample cell of the calorimeter.
-
Load the Cyclosporin A derivative solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.
Generalized Protocol:
-
Sensor Chip Preparation:
-
Immobilize recombinant human Cyclophilin A onto a sensor chip (e.g., a CM5 chip) via amine coupling or by using a His-tag capture method.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of the Cyclosporin A derivative over both the active and reference flow cells.
-
Monitor the binding response in real-time.
-
After each injection, allow for a dissociation phase where buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence Polarization/Anisotropy
This technique relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. It is a competition-based assay for unlabeled derivatives.
Generalized Protocol:
-
Assay Development:
-
Synthesize a fluorescently labeled Cyclosporin A analog (tracer).
-
Determine the optimal concentrations of the tracer and Cyclophilin A that give a stable and significant fluorescence polarization signal.
-
-
Competition Assay:
-
Incubate a fixed concentration of Cyclophilin A and the fluorescent tracer with a range of concentrations of the unlabeled Cyclosporin A derivative.
-
Measure the fluorescence polarization of each sample.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of the derivative that displaces 50% of the tracer).
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway
The immunosuppressive effect of Cyclosporin A and its derivatives is mediated through the inhibition of the calcineurin signaling pathway. The binding of the drug to Cyclophilin A is the initial and essential step in this process.
References
- 1. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Cyclosporin A-Derivative 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific toxicological data for "Cyclosporin A-Derivative 2" is not publicly available. This guide is a structured framework based on the known toxicological profiles of Cyclosporin A (CsA) and its other derivatives. The experimental protocols and data presented are representative examples to guide preliminary toxicity screening for a novel CsA analog.
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.[1][2][3] However, its clinical application is often limited by significant side effects, most notably nephrotoxicity and hepatotoxicity.[1][4][5] Consequently, the development of CsA derivatives aims to retain or enhance immunosuppressive efficacy while reducing the toxicity profile. This document outlines a proposed preliminary toxicity screening for a novel analog, this compound. The primary mechanism of action for CsA and its derivatives involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[3][6][7] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical step in T-cell activation and cytokine production.[6][8]
In Vitro Toxicity Assessment
Cytotoxicity Screening
A primary step in evaluating the toxicity of a new chemical entity is to assess its direct effect on cell viability across various cell lines, particularly those relevant to known target organs of CsA toxicity (e.g., kidney, liver).
Table 1: Comparative Cytotoxicity of Cyclosporin A and this compound (Hypothetical Data)
| Compound | Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| Cyclosporin A | Human Kidney Proximal Tubule Cells (HK-2) | MTT | 48 | 25 |
| This compound | Human Kidney Proximal Tubule Cells (HK-2) | MTT | 48 | 45 |
| Cyclosporin A | Human Hepatocellular Carcinoma Cells (HepG2) | LDH Release | 48 | 30 |
| This compound | Human Hepatocellular Carcinoma Cells (HepG2) | LDH Release | 48 | 55 |
| Cyclosporin A | Human Umbilical Vein Endothelial Cells (HUVEC) | AlamarBlue | 72 | 20 |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | AlamarBlue | 72 | 38 |
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
-
Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity:
-
Culture cells and treat with the test compounds as described for the MTT assay.
-
After the 48-hour incubation, collect the cell culture supernatant.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of LDH release as (supernatant LDH / maximum LDH) x 100.
-
Genotoxicity Assessment
Evaluating the potential for a compound to induce genetic mutations or chromosomal damage is a critical component of preclinical safety assessment. While CsA itself is generally not considered to be genotoxic, this should be confirmed for any new derivative.[9][10]
Table 2: Genotoxicity Profile of this compound (Hypothetical Data)
| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | 1 - 5000 µ g/plate | With and Without | Negative |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | 10 - 500 µM | With and Without | Negative |
| In Vivo Micronucleus Test | Mouse Bone Marrow | 20 - 200 mg/kg | N/A | Negative |
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Use multiple strains of Salmonella typhimurium with and without a metabolic activation system (S9 fraction from rat liver).
-
Plate the bacteria with varying concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
-
-
In Vivo Micronucleus Test:
-
Administer this compound to mice (e.g., via oral gavage) at multiple dose levels.
-
Collect bone marrow cells at 24 and 48 hours post-administration.
-
Prepare slides and score polychromatic erythrocytes for the presence of micronuclei.
-
A statistically significant increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Mechanistic Toxicity and Signaling Pathways
The primary toxicities of CsA are linked to its mechanism of action and off-target effects. Understanding how this compound affects key signaling pathways is crucial for predicting its safety profile.
Calcineurin-NFAT Signaling Pathway
The immunosuppressive and some toxic effects of CsA are mediated through the inhibition of the calcineurin-NFAT pathway.
References
- 1. Cyclosporine: mechanisms of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toxicological evaluation of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxicity evaluation of cyclosporin A, a new immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. International Commission for Protection Against Environmental Mutagens and Carcinogens. Cyclosporine A: review of genotoxicity and potential for adverse human reproductive and developmental effects. Report of a Working Group on the genotoxicity of cyclosporine A, August 18, 1993 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclosporin A-Derivative 2 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action primarily involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3][4][5][6][7] Cyclosporin A-Derivative 2 is a novel analog of Cyclosporin A.[8] While specific data for this derivative is emerging, its structural similarity to the parent compound suggests analogous biological activities and mechanisms. These application notes provide detailed protocols for the in vitro evaluation of this compound, based on established methodologies for Cyclosporin A and its analogs. The primary applications include assessing its immunosuppressive and antiproliferative effects.
Mechanism of Action
Cyclosporin A exerts its effects by forming a complex with the intracellular protein cyclophilin.[1][2][3][4][5][6] This complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3][5][6][7] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1][2][9] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][2][4] The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation, which is the basis of its immunosuppressive activity.[1][3][10] It is hypothesized that this compound follows a similar signaling cascade.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound in T-cells.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in comparison to Cyclosporin A, based on typical results from in vitro assays.
Table 1: Immunosuppressive Activity
| Compound | Target Cell Line | IC50 (nM) for Calcineurin Inhibition[5][11] | IC50 (nM) for IL-2 Production Inhibition |
| Cyclosporin A | Jurkat | 7 | 10 |
| This compound | Jurkat | Data not available | To be determined |
Table 2: Antiproliferative Activity
| Compound | Cancer Cell Line | GI50 (µM)[12][13] |
| Cyclosporin A | NCI-H226 (Non-Small Cell Lung) | >10 |
| This compound | NCI-H226 (Non-Small Cell Lung) | To be determined |
| Cyclosporin A | HeLa (Cervical) | >10 |
| This compound | HeLa (Cervical) | To be determined |
Experimental Protocols
Preparation of Stock Solutions
This compound is a peptide and its solubility can vary.[8] It is recommended to first attempt dissolution in sterile water. If the compound does not dissolve, the use of a small amount of an organic solvent such as DMSO or absolute ethanol is advised, followed by dilution to the final working concentration in cell culture medium.[8][11]
Protocol:
-
To prepare a 10 mM stock solution, dissolve 12 mg of this compound (assuming a similar molecular weight to CsA of ~1202 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
-
For cell culture experiments, dilute the stock solution in the appropriate culture medium to the desired final concentration. The final DMSO concentration should not exceed 0.1% to minimize solvent-induced cytotoxicity.[11]
In Vitro T-Cell Proliferation Assay (Jurkat Cells)
This protocol assesses the effect of this compound on the proliferation of a human T-lymphocyte cell line, Jurkat.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound stock solution
-
Phytohemagglutinin (PHA)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well microplates
Protocol:
-
Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding 50 µL of PHA (final concentration of 1-5 µg/mL). Include unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the PHA-stimulated vehicle control.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for the in vitro T-cell proliferation assay.
IL-2 Production Assay (ELISA)
This protocol measures the inhibitory effect of this compound on IL-2 production by activated T-cells.
Materials:
-
Jurkat cells or primary human peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
PHA and Phorbol 12-myristate 13-acetate (PMA)
-
Human IL-2 ELISA kit
-
24-well plates
Protocol:
-
Seed Jurkat cells or PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with PHA (1 µg/mL) and PMA (50 ng/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant by centrifugation.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.
-
Determine the concentration of this compound that inhibits 50% of IL-2 production (IC50).
Antiproliferative Assay for Cancer Cell Lines
This protocol is designed to evaluate the cytotoxic or growth-inhibitory effects of this compound on various cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., NCI-H226, HeLa)
-
Appropriate complete culture medium for each cell line
-
This compound stock solution
-
Cell viability reagent (e.g., Sulforhodamine B (SRB), CellTiter-Glo®)
-
96-well microplates
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density for each cell line.
-
Allow the cells to adhere overnight.
-
Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
Perform the cell viability assay according to the chosen method's protocol.
-
Measure the appropriate output (e.g., absorbance, luminescence).
-
Calculate the half-maximal growth inhibitory concentration (GI50).
Safety Precautions
Cyclosporin A and its derivatives are potent immunosuppressive agents and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn at all times. All work should be conducted in a certified biological safety cabinet. Dispose of all waste in accordance with institutional guidelines for hazardous materials.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinPGx [clinpgx.org]
- 10. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [journals.ekb.eg]
- 13. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [bpsa.journals.ekb.eg]
Application Notes and Protocols for Cyclosporin A-Derivative 2 in T-Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of T-cell activation, thereby preventing T-cell proliferation and the production of inflammatory cytokines.[1][3][4] CsA binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium-dependent phosphatase.[2][5] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for genes encoding cytokines like Interleukin-2 (IL-2).[1][2][5] IL-2 is crucial for T-cell proliferation.[1][3]
"Cyclosporin A-Derivative 2" is a novel analog of Cyclosporin A. These application notes provide a comprehensive guide for utilizing this derivative in T-cell proliferation assays to characterize its immunosuppressive potential. The following protocols and data presentation formats are designed to assist researchers in obtaining reliable and reproducible results.
Mechanism of Action of Cyclosporin A
The immunosuppressive effect of Cyclosporin A is initiated by its binding to cyclophilin. The resulting complex inhibits the phosphatase activity of calcineurin. This, in turn, blocks the dephosphorylation of the cytoplasmic component of the nuclear factor of activated T cells (NF-ATc). Consequently, NF-ATc cannot translocate to the nucleus to form an active complex with its nuclear component (NF-ATn), which is necessary to initiate the transcription of the IL-2 gene. The absence of IL-2 prevents the full activation and proliferation of T-cells.[4][5]
Quantitative Data Summary
The following tables provide a structured overview of the expected quantitative data from T-cell proliferation assays comparing Cyclosporin A and this compound.
Table 1: IC50 Values for T-Cell Proliferation Inhibition
| Compound | T-Cell Stimulation Method | IC50 (nM)[6][7][8] |
| Cyclosporin A | anti-CD3/CD28 | 294 |
| This compound | anti-CD3/CD28 | [Insert Experimental Value] |
| Cyclosporin A | PHA | 345 |
| This compound | PHA | [Insert Experimental Value] |
Table 2: Dose-Response of this compound on T-Cell Proliferation
| Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |
| 0.1 | [Insert Experimental Value] |
| 1 | [Insert Experimental Value] |
| 10 | [Insert Experimental Value] |
| 100 | [Insert Experimental Value] |
| 1000 | [Insert Experimental Value] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are the source of T-cells for the proliferation assay.
Materials:
-
Whole blood
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.[9]
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.[9]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[9]
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.[9]
-
Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[9][10]
Materials:
-
Isolated PBMCs
-
CFSE (5 mM stock in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
T-cell stimulants (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
Cyclosporin A and this compound
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.[11]
-
Incubate for 10 minutes at 37°C, protected from light.[11]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[11]
-
-
Cell Culture and Treatment:
-
Plate 1 x 10^5 CFSE-labeled cells per well in a 96-well round-bottom plate.
-
Add varying concentrations of Cyclosporin A or this compound to the designated wells. Include a vehicle control (DMSO).
-
Add the T-cell stimulant (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or PHA at 5 µg/mL).
-
Include an unstimulated control (cells with no stimulant).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[12]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and observing the dilution of the CFSE signal, which indicates cell division. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.
-
Conclusion
These application notes provide a framework for the evaluation of "this compound" in T-cell proliferation assays. The detailed protocols for PBMC isolation and CFSE-based proliferation analysis, along with the structured data presentation, will enable researchers to effectively characterize the immunosuppressive properties of this novel compound. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental workflow. Adherence to these protocols will facilitate the generation of robust and comparable data, crucial for drug development and immunological research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. CFSE proliferation assay [bio-protocol.org]
Application Notes and Protocols: Cyclosporin A-Derivative 2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on currently available research. The compound referred to as "Cyclosporin A-Derivative 2" is a novel derivative of Cyclosporin A. For the purpose of this document, we will focus on a specific, highly active derivative described in the literature: a piperidinedione derivative of Cyclosporin A, which has demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[1] Researchers should validate these protocols and findings with their own experimental setup.
Introduction
Cyclosporin A (CsA) is a well-established immunosuppressant that functions primarily through the inhibition of calcineurin, a key enzyme in T-cell activation.[2] Beyond its immunosuppressive properties, CsA and its derivatives have garnered interest for their potential anticancer activities. These effects can be mediated through both calcineurin-dependent and -independent pathways, including the modulation of key signaling cascades and the induction of programmed cell death.
This document provides detailed application notes and experimental protocols for the investigation of a potent Cyclosporin A derivative, herein referred to as this compound (based on the piperidinedione derivative), in cancer cell lines.
Data Presentation: Antiproliferative Activity
This compound has demonstrated significant growth-inhibitory effects across a wide range of human cancer cell lines in the National Cancer Institute's 60-cell line screen (NCI-60). The primary assay used for this screen is the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein.
The derivative exhibited a mean growth inhibition of 57.54% across the entire NCI-60 panel.[1] Notably, it showed a high level of activity, with growth inhibition exceeding 80% in 13 cell lines and causing 100% growth inhibition (lethality) in six cell lines.[1] The following tables summarize the antiproliferative activity of this compound, categorized by the observed level of growth inhibition.
Table 1: High-Sensitivity Cancer Cell Lines (Growth Inhibition >80%)
| Cancer Type | Cell Line | Growth Inhibition (%) |
| Non-Small Cell Lung | NCI-H226 | >100 |
| Colon | COLO 205 | >100 |
| Colon | HCT-116 | >100 |
| Colon | HT29 | >100 |
| CNS | SF-268 | >100 |
| Melanoma | MALME-3M | >100 |
| Leukemia | CCRF-CEM | >80 |
| Leukemia | K-562 | >80 |
| Leukemia | MOLT-4 | >80 |
| Leukemia | RPMI-8226 | >80 |
| Ovarian | OVCAR-3 | >80 |
| Renal | 786-0 | >80 |
| Breast | MCF7 | >80 |
Table 2: Moderate-Sensitivity Cancer Cell Lines (Growth Inhibition 50-80%)
| Cancer Type | Cell Line | Growth Inhibition (%) |
| Non-Small Cell Lung | A549/ATCC | 50-80 |
| Non-Small Cell Lung | EKVX | 50-80 |
| Colon | HCT-15 | 50-80 |
| CNS | SF-295 | 50-80 |
| Melanoma | M14 | 50-80 |
| Ovarian | IGROV1 | 50-80 |
| Renal | A498 | 50-80 |
| Prostate | PC-3 | 50-80 |
| Breast | MDA-MB-231/ATCC | 50-80 |
Table 3: Low-Sensitivity Cancer Cell Lines (Growth Inhibition <50%)
| Cancer Type | Cell Line | Growth Inhibition (%) |
| Non-Small Cell Lung | NCI-H322M | <50 |
| Colon | SW-620 | <50 |
| CNS | SNB-19 | <50 |
| Melanoma | SK-MEL-2 | <50 |
| Ovarian | OVCAR-8 | <50 |
| Renal | SN12C | <50 |
| Prostate | DU-145 | <50 |
| Breast | HS 578T | <50 |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from the NCI-60 screen methodology and is suitable for determining the cytotoxic and cytostatic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (515 nm)
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates again five times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
Western Blot Analysis for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway, such as cleaved caspases and Bcl-2 family members, following treatment with this compound.
Materials:
-
Cancer cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the potential mechanisms of action of this compound and a general experimental workflow.
Caption: General experimental workflow for investigating the anticancer effects of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Potential modulation of the TGF-β signaling pathway by this compound.[3][4][5][6]
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.[7]
References
- 1. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [bpsa.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. Cyclosporine induces cancer progression by a cell-autonomous mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of TGF beta receptor-triggered signaling cascades rapidly induced by the calcineurin inhibitors cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential role of cyclosporine A in cancer treatment: a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with Cyclosporin A-Derivative 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.[1][2] Its primary mechanism involves binding to the intracellular protein cyclophilin, and this complex then inhibits calcineurin.[3][4] Calcineurin is a calcium-dependent phosphatase crucial for activating T cells; it dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus to promote the transcription of key cytokines like Interleukin-2 (IL-2).[5][6] By blocking this pathway, CsA effectively suppresses T cell activation and proliferation.[7][8]
The development of CsA derivatives aims to improve efficacy, reduce toxicity, or modify its immunosuppressive profile. This application note provides a comprehensive set of protocols for evaluating the immunological effects of a novel compound, Cyclosporin A-Derivative 2 (CsA-D2) , on human peripheral blood mononuclear cells (PBMCs) using multi-parameter flow cytometry. The described assays quantify T cell activation, intracellular cytokine production, and proliferation, offering a robust platform for characterizing new immunomodulatory agents.
Principle of the Assays
Flow cytometry is a powerful technique for single-cell analysis of heterogeneous populations, making it ideal for studying the complex responses of immune cells to drug treatment.[9][10] By using fluorescently labeled antibodies against specific cell surface and intracellular proteins, we can simultaneously assess multiple parameters. This protocol outlines three key flow cytometry-based assays:
-
T Cell Activation Assay: Measures the expression of early (CD69) and mid-to-late (CD25, the IL-2 receptor alpha chain) activation markers on CD4+ and CD8+ T cell subsets following stimulation.
-
Intracellular Cytokine Staining (ICS): Quantifies the production of effector cytokines, primarily IL-2 and Interferon-gamma (IFN-γ), within T cells to directly measure the functional impact of CsA-D2.[11]
-
T Cell Proliferation Assay: Utilizes a cell-permeant fluorescent dye (e.g., CFSE) that is diluted with each cell division, allowing for the quantitative analysis of drug-induced inhibition of T cell proliferation.
These assays collectively provide a detailed profile of the immunosuppressive potential of CsA-D2.
Experimental Workflow and Signaling
The overall experimental process involves isolating immune cells, treating them with the test compound, stimulating them to induce an immune response, staining for markers of interest, and finally, acquiring and analyzing the data on a flow cytometer.
Caption: Overall experimental workflow for assessing CsA-D2 effects.
The canonical signaling pathway inhibited by Cyclosporin A provides the basis for understanding the mechanism of its derivatives.
Caption: Calcineurin-NFAT signaling pathway inhibited by CsA-D2.
Detailed Experimental Protocols
Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[12]
-
Blood Collection: Collect whole blood from healthy donors into heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical tube at a 2:1 ratio (e.g., 20 mL diluted blood over 10 mL Ficoll).
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[12]
-
Harvesting: Carefully aspirate the upper plasma layer and collect the distinct mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Washing: Transfer the cells to a new tube and wash by adding 3-4 volumes of PBS. Centrifuge at 300 x g for 10 minutes.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the pellet in 1X RBC Lysis Buffer for 5 minutes at room temperature, then wash again with PBS.[13]
-
Final Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%). Adjust cell density to 1 x 10⁶ cells/mL.
Protocol 2: In Vitro Treatment and Stimulation of PBMCs
-
Plating: Plate 1 x 10⁶ PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
-
Drug Treatment: Add CsA-D2 at various concentrations (e.g., 0.1 nM to 1000 nM). Include a "vehicle only" (e.g., DMSO) control.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add T cell stimuli to the appropriate wells.
-
For Activation/Cytokine Assays: Use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies, or a cell stimulation cocktail (e.g., PMA and Ionomycin).
-
For Proliferation Assays: Use anti-CD3/CD28 beads or soluble antibodies.
-
-
Incubation:
-
Activation Assay: Incubate for 24 hours.
-
Cytokine Assay: Incubate for 6-12 hours. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours.
-
Proliferation Assay: Incubate for 4-5 days.
-
Protocol 3: Staining for T Cell Surface Markers and Activation
-
Harvest Cells: Collect cells from wells into flow cytometry tubes.
-
Wash: Wash cells with 2 mL of Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.05% Sodium Azide) and centrifuge at 400 x g for 5 minutes.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer containing a pre-titrated cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Wash: Wash cells twice with 2 mL of staining buffer.
-
Resuspension: Resuspend in 300-500 µL of staining buffer for acquisition. If proceeding to intracellular staining, move to Protocol 4 after the first wash.
Protocol 4: Intracellular Cytokine Staining (ICS)
This protocol follows surface staining (Protocol 3).
-
Fixation: After surface staining and washing, resuspend the cell pellet in 250 µL of a fixation buffer (e.g., 2% paraformaldehyde). Incubate for 20 minutes at room temperature.
-
Wash: Wash cells with 2 mL of staining buffer.
-
Permeabilization: Resuspend the fixed cells in 1 mL of a permeabilization buffer (e.g., staining buffer containing 0.1-0.5% Saponin or a commercial permeabilization wash buffer). Centrifuge and discard the supernatant.
-
Intracellular Antibody Staining: Resuspend the pellet in 100 µL of permeabilization buffer containing fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-IFN-γ).
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Final Washes: Wash cells twice with 2 mL of permeabilization buffer.
-
Acquisition: Resuspend the final pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer.
Data Presentation and Expected Results
Data should be analyzed using appropriate flow cytometry software. A typical gating strategy involves first gating on lymphocytes by forward and side scatter, then on single cells, followed by gating on CD3+ T cells. From the T cell gate, CD4+ and CD8+ subsets are identified and analyzed for the expression of activation markers or intracellular cytokines. The results below are hypothetical and represent expected outcomes for an effective CsA derivative.
Table 1: Effect of CsA-Derivative 2 on T Cell Activation Marker Expression Data represents the percentage of positive cells within the parent gate (CD4+ or CD8+ T cells) after 24 hours of stimulation.
| Treatment | Conc. (nM) | % CD69+ of CD4+ T Cells | % CD25+ of CD4+ T Cells | % CD69+ of CD8+ T Cells | % CD25+ of CD8+ T Cells |
| Unstimulated | 0 | 2.1 | 3.5 | 1.8 | 2.9 |
| Vehicle Control | 0 | 85.4 | 78.2 | 88.1 | 75.5 |
| CsA-D2 | 1 | 65.3 | 59.8 | 68.4 | 55.7 |
| CsA-D2 | 10 | 32.1 | 25.6 | 35.0 | 22.4 |
| CsA-D2 | 100 | 8.9 | 7.2 | 9.5 | 6.8 |
| CsA-D2 | 1000 | 4.3 | 4.1 | 4.8 | 3.9 |
Table 2: Effect of CsA-Derivative 2 on Intracellular Cytokine Production Data represents the percentage of cytokine-positive cells within the parent gate after 6 hours of stimulation.
| Treatment | Conc. (nM) | % IL-2+ of CD4+ T Cells | % IFN-γ+ of CD4+ T Cells | % IL-2+ of CD8+ T Cells | % IFN-γ+ of CD8+ T Cells |
| Unstimulated | 0 | 0.2 | 0.5 | 0.1 | 0.8 |
| Vehicle Control | 0 | 55.8 | 30.1 | 42.5 | 58.3 |
| CsA-D2 | 1 | 40.2 | 22.5 | 31.7 | 44.1 |
| CsA-D2 | 10 | 15.7 | 9.8 | 12.3 | 18.9 |
| CsA-D2 | 100 | 2.1 | 1.5 | 1.8 | 3.4 |
| CsA-D2 | 1000 | 0.5 | 0.7 | 0.4 | 1.2 |
Interpretation: The hypothetical data in Tables 1 and 2 demonstrate a dose-dependent inhibition of T cell activation and cytokine production by CsA-D2. A significant reduction in the percentage of cells expressing CD69, CD25, IL-2, and IFN-γ is expected as the concentration of the derivative increases, consistent with the known mechanism of action of Cyclosporin A.[11][14] The IC₅₀ values for each parameter can be calculated from these dose-response curves to quantify the potency of the compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the preclinical evaluation of this compound and other novel immunomodulators. By employing multi-parameter flow cytometry to assess T cell activation, cytokine expression, and proliferation, researchers can efficiently characterize the biological activity of new compounds and elucidate their mechanisms of action. This approach is essential for advancing drug development in transplantation medicine and autoimmune disease therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of cyclosporine A on T cell development and clonal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. youtube.com [youtube.com]
- 6. Calcineurin - Wikipedia [en.wikipedia.org]
- 7. ccjm.org [ccjm.org]
- 8. Cyclosporine and the immune response: basic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. learn.cellsignal.com [learn.cellsignal.com]
- 10. Flow cytometry -Immune cell staining -Immunology-BIO-PROTOCOL [bio-protocol.org]
- 11. Quantitation of immunosuppression by flow cytometric measurement of the capacity of T cells for interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. Flow Cytometry Protocol | Abcam [abcam.com]
- 14. Whole blood flow cytometric measurement of NFATc1 and IL-2 expression to analyze cyclosporine A-mediated effects in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Cells Exposed to Cyclosporin A-Derivative 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its mechanism of action primarily involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3] CsA binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin's phosphatase activity.[4][5] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of target genes, most notably Interleukin-2 (IL-2), which is crucial for T-cell activation and proliferation.[3][4][6]
Cyclosporin A-Derivative 2 is a novel analog of Cyclosporin A. While specific studies on the gene expression effects of this particular derivative are not extensively documented in publicly available literature, its structural similarity to CsA suggests it likely interacts with similar cellular pathways. These application notes provide a generalized framework for researchers to investigate the impact of this compound on gene expression in a cellular context, based on the known mechanisms of the parent compound and its other derivatives.
Core Signaling Pathway: Calcineurin-NFAT Inhibition
The primary anticipated mechanism of action for this compound is the inhibition of the calcineurin-NFAT signaling pathway. The following diagram illustrates this pathway.
Experimental Protocols
This section outlines detailed protocols for treating cells with this compound and subsequently analyzing gene expression changes.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection : Choose a relevant cell line for your study. For immunological studies, Jurkat cells (a human T-lymphocyte cell line) are a common model.[6] For other applications, select a cell line pertinent to the research question.
-
Cell Seeding : Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[4] Perform serial dilutions to achieve the desired final concentrations for the experiment. A typical starting concentration range for Cyclosporin A analogs is between 10 nM and 10 µM.
-
Cell Treatment : Once cells have adhered (if applicable) and are in a healthy growth phase, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression. The optimal time course should be determined empirically.
-
Cell Lysis and RNA Extraction : After the incubation period, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit). Proceed with RNA extraction according to the manufacturer's protocol.
Protocol 2: Gene Expression Analysis via Quantitative PCR (qPCR)
-
RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design : Design and validate primers for your target genes of interest (e.g., IL2, IFNG, TNF) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction : Set up the qPCR reactions using a suitable qPCR master mix, your cDNA template, and the designed primers.
-
Data Analysis : Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples.
Protocol 3: Genome-Wide Gene Expression Analysis via RNA-Sequencing (RNA-Seq)
-
RNA Quality Control : Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.0.
-
Library Preparation : Prepare RNA-Seq libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing : Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis :
-
Quality Control : Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment : Align the reads to a reference genome using an aligner such as STAR.
-
Quantification : Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis : Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups.
-
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound on cellular gene expression.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data on the effects of this compound on the expression of key immune-related genes in Jurkat T-cells, as might be determined by qPCR and RNA-Seq.
Table 1: Relative Gene Expression by qPCR
| Gene | Treatment (1 µM this compound) | Fold Change (vs. Vehicle) | P-value |
| IL2 | 24 hours | -15.2 | < 0.001 |
| IFNG | 24 hours | -8.5 | < 0.01 |
| TNF | 24 hours | -6.3 | < 0.01 |
| NFATC1 | 24 hours | -1.2 | > 0.05 |
| ACTB | 24 hours | 1.0 | - |
Table 2: Top Differentially Down-regulated Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | P-adjusted |
| IL2 | -4.5 | < 0.0001 |
| CSF2 | -4.1 | < 0.0001 |
| IFNG | -3.8 | < 0.0001 |
| TNF | -3.2 | < 0.0001 |
| IL4 | -3.0 | < 0.001 |
| IL5 | -2.8 | < 0.001 |
| CD69 | -2.5 | < 0.01 |
| FASLG | -2.2 | < 0.01 |
Table 3: Top Differentially Up-regulated Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | P-adjusted |
| ZBTB16 | 1.8 | < 0.05 |
| DUSP1 | 1.6 | < 0.05 |
| KLF2 | 1.5 | < 0.05 |
| GADD45B | 1.4 | < 0.05 |
Discussion and Interpretation
The primary effect of Cyclosporin A and its derivatives on T-cells is the suppression of genes involved in T-cell activation and effector functions.[6][7] Therefore, a significant downregulation of cytokines such as IL2, IFNG, and TNF is expected. The expression of the NFATC1 gene itself may not be significantly altered, as the inhibition by CsA analogs typically occurs at the protein level (preventing nuclear translocation) rather than at the transcriptional level of the NFAT gene.
RNA-Seq analysis provides a broader view of the transcriptomic changes. In addition to the expected downregulation of key cytokines, other genes related to T-cell activation and immune response would likely be suppressed. Conversely, some genes may be upregulated as an indirect consequence of the pathway inhibition or due to off-target effects. The provided hypothetical data tables illustrate these expected trends.
It is important to note that some non-immunosuppressive derivatives of Cyclosporin A have been developed.[8] These compounds may have different effects on gene expression that are independent of calcineurin inhibition. For example, some studies have shown that CsA can induce the expression of certain antiviral genes.[9] Therefore, it is crucial to perform comprehensive gene expression analysis to fully characterize the effects of this compound.
Logical Relationship Diagram
The following diagram illustrates the logical flow from experimental setup to data interpretation.
Conclusion
These application notes provide a comprehensive guide for investigating the effects of this compound on gene expression. By following the detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively characterize the molecular impact of this novel compound. The combination of targeted qPCR and genome-wide RNA-Seq analysis will provide a robust understanding of the on-target and potential off-target effects of this compound, contributing valuable insights for drug development and scientific research.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Calcineurin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclosporin A inhibits T-cell growth factor gene expression at the level of mRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A suppresses the expression of the interleukin 2 gene by inhibiting the binding of lymphocyte-specific factors to the IL-2 enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influences of cyclosporin A and non-immunosuppressive derivatives on cellular cyclophilins and viral nucleocapsid protein during human coronavirus 229E replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of antiviral gene expression by cyclosporine A, but not inhibition of cyclophilin A or B, contributes to its restriction of human coronavirus 229E infection in a lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Cyclosporin A-Derivative 2 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research and drug development, providing more physiologically relevant models than traditional two-dimensional cell cultures. These three-dimensional, self-organizing structures mimic the architecture and function of native organs, offering unique insights into development, disease, and therapeutic responses. Cyclosporin A (CsA) and its derivatives are potent immunomodulatory and cytoprotective agents. While research on "Cyclosporin A-Derivative 2" is emerging, this document provides a comprehensive overview of its potential applications in organoid systems based on the well-established mechanisms of Cyclosporin A and its analogues.
Cyclosporin A primarily acts by inhibiting calcineurin, a key enzyme in the T-cell activation pathway, thereby suppressing immune responses.[1][2][3] Additionally, CsA and some of its non-immunosuppressive derivatives are known to inhibit the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[4][5] These mechanisms suggest that this compound could be a valuable tool in organoid research for:
-
Modeling immune-mediated diseases: Co-culturing organoids with immune cells in the presence of this compound can help elucidate disease mechanisms and test novel therapies for conditions like inflammatory bowel disease or graft-versus-host disease.
-
Improving organoid viability and establishment: By inhibiting apoptosis, this compound may enhance the survival and growth of newly established organoid cultures, particularly from sensitive primary tissues.[4]
-
Investigating drug-induced toxicity: The effects of this compound on organoid models of the kidney or liver can be studied to understand and mitigate the nephrotoxic and hepatotoxic side effects associated with CsA.[6]
-
Cancer research: Certain derivatives of Cyclosporin A have shown antiproliferative effects on cancer cell lines, suggesting a potential application for this compound in cancer organoid models to study tumor biology and screen for anticancer drugs.[7]
Data Presentation
The following table summarizes hypothetical quantitative data on the effects of this compound on human intestinal organoids. This data is representative of expected outcomes based on studies with related Cyclosporin A compounds.
| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Organoid Viability (%) | 95 ± 3 | 96 ± 2 | 94 ± 4 | 85 ± 5 |
| Average Organoid Diameter (µm) | 250 ± 25 | 265 ± 30 | 280 ± 28 | 230 ± 35 |
| Apoptosis Rate (Annexin V+ cells, %) | 5 ± 1.5 | 3 ± 1 | 2.5 ± 0.8 | 10 ± 2.5 |
| TNF-α Secretion (pg/mL) in co-culture with T-cells | 1500 ± 200 | 800 ± 150 | 450 ± 100 | 200 ± 50 |
*Statistically significant difference from control (p < 0.05).
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for treating organoids with this compound.
Experimental Protocols
Protocol 1: General Treatment of Organoids with this compound
This protocol describes a general method for treating established organoids with this compound. Specific concentrations and incubation times may need to be optimized for different organoid types and experimental goals.
Materials:
-
Established organoid culture (e.g., human intestinal, liver, or kidney organoids)
-
Basal culture medium appropriate for the organoid type
-
Growth factor-reduced Matrigel
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well culture plates (e.g., 24-well or 48-well)
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Organoid Plating:
-
Thaw and expand organoids according to standard protocols for the specific organoid line.[8][9][10]
-
Mechanically or enzymatically dissociate organoids into smaller fragments.
-
Resuspend organoid fragments in cold growth factor-reduced Matrigel.
-
Dispense 50 µL of the Matrigel-organoid suspension as a dome in the center of each well of a pre-warmed 24-well plate.
-
Incubate the plate at 37°C for 15-30 minutes to solidify the Matrigel domes.
-
Carefully add 500 µL of complete culture medium to each well.
-
Culture the organoids for 2-4 days to allow for recovery and growth before starting the treatment.
-
-
Preparation of Treatment Medium:
-
Prepare fresh complete culture medium.
-
Prepare a working stock of this compound by diluting the main stock in the complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Treatment:
-
Carefully aspirate the old medium from the wells without disturbing the Matrigel domes.
-
Add 500 µL of the prepared treatment or vehicle control medium to the respective wells.
-
Return the plate to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, harvest the organoids for analysis.
-
For viability assays, follow the manufacturer's instructions (e.g., Promega CellTiter-Glo® 3D Cell Viability Assay).
-
For imaging, capture brightfield or fluorescence images directly in the plate.
-
For molecular analysis, dissolve the Matrigel using a cell recovery solution, wash the organoids, and proceed with RNA or protein extraction.
-
Protocol 2: Organoid and Immune Cell Co-culture with this compound
This protocol outlines a method for co-culturing organoids with immune cells (e.g., T-cells) to model immune interactions and test the immunosuppressive effects of this compound.[11]
Materials:
-
Established organoid culture
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a specific T-cell population
-
Co-culture medium (e.g., organoid basal medium supplemented with T-cell activation and survival factors)
-
T-cell activators (e.g., anti-CD3/CD28 beads)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Organoid Preparation:
-
Plate and culture organoids as described in Protocol 1.
-
-
Immune Cell Preparation and Activation:
-
Isolate PBMCs or specific T-cell populations from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting).
-
Activate T-cells with anti-CD3/CD28 beads for 24-48 hours prior to co-culture.
-
-
Co-culture Setup and Treatment:
-
Prepare co-culture medium containing the desired concentrations of this compound or vehicle control.
-
Aspirate the medium from the established organoid cultures.
-
Resuspend the activated T-cells in the prepared treatment or control medium.
-
Add the T-cell suspension to the wells containing the organoids at a desired effector-to-target ratio (e.g., 10:1 T-cells to estimated epithelial cells).
-
Incubate the co-culture for 24-72 hours.
-
-
Analysis:
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of relevant cytokines (e.g., TNF-α, IFN-γ, IL-2) using ELISA or a multiplex bead array.
-
Organoid Viability: Assess organoid viability using imaging (e.g., live/dead staining) or a luminescence-based assay.
-
Immune Cell Infiltration: Harvest the co-culture, fix, and embed for histological analysis to visualize immune cell infiltration into the organoids.
-
Conclusion
This compound represents a promising tool for advancing organoid-based research. Its potential to modulate immune responses and enhance cell survival opens up new avenues for disease modeling, drug screening, and regenerative medicine. The protocols and data presented here provide a foundational framework for researchers to explore the applications of this compound in their specific organoid systems. As with any new reagent, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific application.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. Cyclosporin A enhances neural precursor cell survival in mice through a calcineurin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [bpsa.journals.ekb.eg]
- 8. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 9. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Protocol for Immune Cell Isolation, Organoid Generation, and Co-culture Establishment from Cryopreserved Whole Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclosporin A-Derivative 2 Dosage for In Vivo Studies
Welcome to the technical support center for Cyclosporin A-Derivative 2 (CsA-D2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo studies. Given that "this compound" may be an internal designation, this guide focuses on the well-established principles of Cyclosporin A (CsA) and its analogs, which are directly applicable to novel derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cyclosporin A and its derivatives?
A1: Cyclosporin A and its derivatives are primarily calcineurin inhibitors.[1] Inside the cell, they bind to an immunophilin called cyclophilin. This drug-protein complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] By inhibiting calcineurin, the dephosphorylation of the nuclear factor of activated T-cells (NFAT) is blocked, preventing its translocation to the nucleus and subsequent transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell activation.[1][2]
Q2: What are the common toxicities associated with Cyclosporin A and its derivatives in in vivo studies?
A2: The most significant dose-limiting toxicity is nephrotoxicity (kidney damage).[3] Other potential toxicities include hepatotoxicity (liver damage), neurotoxicity, and general immunosuppression, which can increase susceptibility to infections.[3] Careful monitoring of animal health is crucial during dosing studies.
Q3: How does the formulation of CsA-D2 affect its bioavailability?
A3: Due to its poor water solubility and high lipophilicity, the formulation of CsA and its derivatives is critical for achieving adequate and consistent oral bioavailability.[2][4] Microemulsion formulations and nanosuspensions have been developed to improve absorption compared to older oil-based solutions.[4][5] For preclinical in vivo studies, the choice of vehicle for parenteral administration is equally important to ensure solubility and minimize vehicle-induced toxicity.
Q4: What is a typical starting dose for CsA or its derivatives in mice?
A4: The starting dose can vary significantly depending on the disease model and desired effect. For immunosuppression in a mouse heart transplant model, doses have ranged from 3 to 30 mg/kg/day administered intraperitoneally (i.p.). In a mouse model of renal ischemia-reperfusion injury, doses of 3 mg/kg and 10 mg/kg have been used.[6] It is always recommended to start with a low dose and escalate based on efficacy and toxicity markers.
Q5: Which route of administration is best for in vivo studies?
A5: The choice of administration route depends on the experimental goals and the formulation.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies. However, it can be technically challenging for repeated dosing.
-
Intraperitoneal (i.p.): A common route in rodent studies that bypasses first-pass metabolism and is easier to perform than IV injection.
-
Subcutaneous (s.c.): Can provide a slower release profile. Oral administration of CsA has been shown to be less effective than subcutaneous injection in some models.[7]
-
Oral (p.o.): Relevant for modeling clinical use, but bioavailability can be variable and is highly dependent on the formulation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of CsA-D2 in vehicle | Poor solubility of the compound. | - Use a different vehicle system. Common options include oil-based vehicles (e.g., corn oil, olive oil), or aqueous solutions with co-solvents and surfactants like Cremophor EL or Poloxamer 407.[4] - Prepare a nanosuspension to increase solubility.[4][8][9] - Gently warm the vehicle and sonicate to aid dissolution, but ensure the compound is stable at the temperature used. |
| No observable efficacy at expected doses | - Insufficient bioavailability due to poor formulation or rapid metabolism. - Dose is too low for the specific animal model or disease state. - Species-specific differences in metabolism and sensitivity.[10] | - Switch to a parenteral route of administration (i.p. or i.v.) to ensure systemic exposure. - Perform a dose-escalation study to test higher concentrations. - Conduct a pilot pharmacokinetic (PK) study to measure blood levels of CsA-D2 and correlate exposure with efficacy. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur) | - Dose is too high. - Vehicle toxicity. - Cumulative toxicity with repeated dosing. | - Reduce the dose or the dosing frequency. - Run a vehicle-only control group to assess for vehicle-related toxicity. - Monitor key toxicity markers (see Table 2). - Consider a different vehicle if the current one is causing issues. |
| High variability in experimental results | - Inconsistent dosing technique. - Variable oral absorption. - Inter-animal differences in metabolism. | - Ensure all personnel are properly trained in the dosing technique. - For oral dosing, administer on an empty stomach to improve consistency.[11] - Increase the number of animals per group to improve statistical power. - Consider using a parenteral route to minimize absorption variability. |
Data Presentation
Table 1: Starting Doses of Cyclosporin A in Rodent Models from Literature
| Animal Model | Application | Dose Range | Route | Reference |
| Mouse | Heart Allograft | 3 - 30 mg/kg/day | i.p. | |
| Mouse | Renal Ischemia-Reperfusion | 3 - 10 mg/kg (single dose) | i.v. | [6] |
| Mouse | Skin Allograft Rejection | 5 x 10⁻⁵⁵ mg/kg/day (low dose) vs. 15 mg/kg/day (high dose) | Not specified | [3] |
| Rat | Nephrotoxicity Model | 7.5 mg/kg/day | i.m. | [12] |
| Rat | General Immunosuppression | Not specified | Oral | [13] |
Note: These doses are for Cyclosporin A and should be used as a starting point for optimizing CsA-Derivative 2. The potency of the derivative may differ.
Table 2: Key Parameters for In Vivo Monitoring
| Parameter Category | Specific Measurement | Purpose |
| Efficacy | Disease-specific readouts (e.g., graft survival time, tumor size, inflammation score) | To determine the effective dose range. |
| Toxicity (General) | Body weight, food/water intake, clinical signs (lethargy, ruffled fur) | To assess overall animal health and identify the maximum tolerated dose (MTD). |
| Toxicity (Specific) | Plasma creatinine, Blood Urea Nitrogen (BUN) | To monitor for nephrotoxicity.[12] |
| Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) | To monitor for hepatotoxicity. | |
| Pharmacokinetics (PK) | Blood/plasma concentration of CsA-D2 over time | To determine Cmax, Tmax, AUC and correlate exposure with efficacy and toxicity.[14][15] |
| Pharmacodynamics (PD) | Inhibition of T-cell proliferation, cytokine levels (e.g., IL-2) in blood/tissue | To measure the biological effect of the drug on its target pathway.[16] |
Experimental Protocols
Protocol 1: Dose Range Finding Study for CsA-Derivative 2
Objective: To determine the efficacious and maximum tolerated dose (MTD) of CsA-D2 in a specific in vivo model.
Methodology:
-
Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice for an immunology model). Acclimatize animals for at least one week before the experiment.
-
Group Allocation: Divide animals into at least 5 groups (n=5-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose CsA-D2 (e.g., 3 mg/kg)
-
Group 3: Mid Dose CsA-D2 (e.g., 10 mg/kg)
-
Group 4: High Dose CsA-D2 (e.g., 30 mg/kg)
-
Group 5: Positive Control (e.g., Cyclosporin A, if applicable)
-
-
Formulation Preparation: Prepare the dosing solution of CsA-D2 in a suitable vehicle. Ensure complete dissolution and sterility for parenteral routes.
-
Administration: Administer the compound and vehicle daily (or as required by the experimental design) via the chosen route (e.g., i.p. injection) for a defined period (e.g., 14 days).
-
Monitoring:
-
Daily: Record body weight and perform clinical observations for signs of toxicity.
-
Mid- and Post-Treatment: Collect blood samples to measure efficacy markers (e.g., cytokine levels) and toxicity markers (e.g., plasma creatinine).
-
-
Endpoint Analysis: At the end of the study, collect tissues for histological analysis and other relevant endpoint measurements based on the disease model.
-
Data Analysis: Analyze the data to establish a dose-response curve for both efficacy and toxicity, allowing for the selection of an optimal dose for future studies.
Visualizations
Caption: Mechanism of action of CsA-Derivative 2 via calcineurin inhibition.
Caption: Workflow for optimizing CsA-Derivative 2 dosage in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vivo bioequivalence and in vitro dissolution of two cyclosporin A soft gelatin capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose and timing of injections for effective cyclosporine A pretreatment before renal ischemia reperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Drug Monitoring of Cyclosporine in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 12. In vivo and in vitro rat model for cyclosporine-induced proximal tubular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin A: in vivo and in vitro suppression of rat T-lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustained-release of Cyclosporin A pellets: preparation, in vitro release, pharmacokinetic studies and in vitro-in vivo correlation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-dose response kinetics of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Off-Target Effects of Cyclosporin A-Derivative 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Cyclosporin A (CsA)-Derivative 2 in primary cells. Given that "Cyclosporin A-Derivative 2" is a novel compound, this guide is based on the well-documented activities of the parent compound, Cyclosporin A, and its analogs, to inform the investigation of this new derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Cyclosporin A and its derivatives?
Cyclosporin A (CsA) and its derivatives primarily exert their immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway.[1] The drug first binds to an intracellular protein called cyclophilin (CpN).[2] This CsA-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin (CaN).[2][3] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4][5] By inhibiting calcineurin, CsA prevents NFAT's dephosphorylation and subsequent translocation into the nucleus, which in turn blocks the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[2][6]
Q2: My primary cells are showing high levels of toxicity. Could this be an off-target effect of CsA-Derivative 2?
Yes, this is a strong possibility. While the on-target effect is the inhibition of calcineurin, CsA is known to cause direct cellular toxicity, which is considered an off-target effect.[7] This is particularly well-documented in certain primary cells, such as renal proximal tubule cells (nephrotoxicity) and endothelial cells.[8][9] Some studies suggest that CsA can induce apoptosis and mitochondrial dysfunction, which are separate from its immunosuppressive action.[9][10][11] It is crucial to perform dose-response experiments to determine if the observed toxicity occurs at concentrations relevant to the intended therapeutic effect.
Q3: How can I experimentally distinguish between on-target calcineurin inhibition and general off-target cytotoxicity?
To differentiate these effects, you should run parallel assays.
-
On-Target Assay: Measure the inhibition of the calcineurin/NFAT pathway directly. This can be done using an NFAT reporter gene assay in a relevant cell line or by measuring the nuclear translocation of NFAT via immunofluorescence or Western blotting of nuclear/cytoplasmic fractions.[5][10]
-
Off-Target/Cytotoxicity Assay: Simultaneously assess cell viability and death using standard methods like MTT, LDH release, or Annexin-V/7-AAD staining for apoptosis at the same concentrations of the compound.[10][12] By comparing the IC50 (for calcineurin inhibition) with the CC50 (cytotoxic concentration), you can determine the therapeutic window of the compound. A non-immunosuppressive CsA analog, PSC-833, can be used as a negative control, as it does not inhibit calcineurin but may still induce cytotoxicity at high concentrations.[10][13]
Q4: Are there known non-calcineurin binding partners for CsA that could mediate off-target effects?
Yes. Besides the primary target (the calcineurin-cyclophilin complex), CsA is known to interact with other proteins. A significant off-target interaction is with cyclophilin D, a component of the mitochondrial permeability transition pore (mPTP).[12] Binding to cyclophilin D can inhibit the opening of the mPTP, which can be protective in some contexts (like ischemia-reperfusion injury) but may also contribute to broader mitochondrial dysfunction, a known element of CsA toxicity.[9][12]
Q5: The commercial vehicle for CsA (Sandimmune®) is known to have its own toxicity. How should I control for this with my novel derivative?
This is a critical experimental point. The vehicle for Sandimmune®, Cremophor EL, has been shown to be independently toxic to primary cells, including renal proximal tubule cells.[8] When investigating a new derivative, you must use a vehicle control that precisely matches the solvent system used to dissolve your compound (e.g., DMSO, ethanol). If your CsA-Derivative 2 is formulated in a complex vehicle, that vehicle alone must be tested across the same dilution range to isolate the effects of the compound from those of its solvent.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Primary Cells at Low Compound Concentrations
| Possible Cause | Troubleshooting Steps |
| 1. Vehicle Toxicity | Test the vehicle (e.g., DMSO, ethanol) alone at the highest concentration used in your experiment to ensure it is not causing the observed cell death.[8] |
| 2. Compound Instability/Precipitation | Visually inspect the culture medium for any signs of compound precipitation. Poor solubility can lead to aggregates that are highly toxic to cells. Confirm solubility limits before starting experiments.[14] |
| 3. High Sensitivity of Primary Cell Type | Certain primary cells, like renal cells, are known to be highly sensitive to CsA-induced toxicity.[8][15] Consider using a lower dose range or comparing with a more robust cell line to establish a baseline. |
| 4. Off-Target Apoptosis Induction | The compound may be a potent inducer of apoptosis via off-target pathways.[10] Perform an apoptosis-specific assay (e.g., Caspase 3/7 activity, Annexin-V staining) to confirm the mechanism of cell death. |
Issue 2: Inconsistent Results Between Experimental Batches
| Possible Cause | Troubleshooting Steps |
| 1. Primary Cell Variability | Primary cells can have significant donor-to-donor variability and change characteristics with increasing passage number. Standardize experiments by using cells from the same donor and within a narrow passage range. |
| 2. Compound Degradation | Ensure proper storage of the compound stock solution (e.g., -20°C or -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment. |
| 3. Inconsistent Solubilization | The method of dissolving the peptide/compound can impact its activity. Follow a consistent protocol, potentially involving gentle warming or vortexing, to ensure complete solubilization before adding to media.[14] |
Quantitative Data Summary
The following table summarizes hypothetical data illustrating how to compare the on-target vs. off-target activity of a novel CsA derivative. Researchers should generate similar tables with their own experimental data.
Table 1: Comparative Potency of CsA-Derivative 2
| Compound | On-Target Activity: Calcineurin Inhibition (IC50) | Off-Target Activity: Cytotoxicity in Primary Renal Cells (CC50) | Therapeutic Index (CC50 / IC50) |
| Cyclosporin A (Reference) | 10 nM | 1,500 nM | 150 |
| CsA-Derivative 2 (Hypothetical Data) | 8 nM | 500 nM | 62.5 |
| Vehicle Control (DMSO) | > 100,000 nM | > 50,000 nM | N/A |
This table contains hypothetical data for illustrative purposes.
Key Experimental Protocols
Protocol 1: NFAT Nuclear Translocation Assay by Immunofluorescence
-
Cell Seeding: Plate primary cells (e.g., primary T-cells, endothelial cells) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with various concentrations of CsA-Derivative 2 or controls (Vehicle, CsA) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells to induce NFAT translocation. For T-cells, use PMA (50 ng/mL) and Ionomycin (1 µM). For other cell types, use a relevant agonist that increases intracellular calcium.[5] Incubate for 30-60 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against an NFAT isoform (e.g., NFATc1) overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody for 1 hour. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips on slides and image using a fluorescence microscope. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity in at least 50 cells per condition. A decrease in this ratio indicates inhibition of NFAT translocation.
Protocol 2: Cytotoxicity Assessment by LDH Release Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment.
-
Compound Treatment: Treat cells with a serial dilution of CsA-Derivative 2 and controls for the desired time period (e.g., 24, 48, or 72 hours).
-
Prepare Controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells lysed with the kit's lysis buffer 30 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle.
-
-
Sample Collection: Carefully collect 50 µL of supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, as per the manufacturer's instructions.
-
Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs).
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcineurin inhibitors reduce NFAT‐dependent expression of antifungal pentraxin‐3 by human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclosporin A and vehicle toxicity in primary cultures of rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin A toxicity on endothelial cells differentiated from induced pluripotent stem cells: Assembling an adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporine has a direct effect on the differentiation of a mucin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Amelioration of Cyclosporine A-Induced Acute Nephrotoxicity by Cordyceps cicadae Mycelia via Mg+2 Reabsorption and the Inhibition of GRP78-IRE1-CHOP Pathway: In Vivo and In Vitro [mdpi.com]
Technical Support Center: Troubleshooting Cyclosporin A-Derivative 2 Instability in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Cyclosporin A-Derivative 2 in culture media. The following information is primarily based on the well-characterized parent compound, Cyclosporin A, due to limited specific data on "this compound" (CAS: 156047-45-9). The principles of handling and troubleshooting are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Cyclosporin A?
This compound is a chemical analog of Cyclosporin A, a potent immunosuppressant.[1][] While specific data is scarce, it is described as a novel derivative and in some contexts, as an impurity of Cyclosporin A.[1][] Like its parent compound, it is a cyclic peptide.[3] Its immunosuppressive activity is presumed to be mediated through the inhibition of calcineurin, a key enzyme in T-cell activation.[1]
Q2: My this compound appears to be precipitating in my culture medium. What could be the cause?
Precipitation is a common issue with cyclosporine compounds due to their poor aqueous solubility.[4] Cyclosporin A has a very low solubility in water, which is also temperature-dependent, decreasing as the temperature rises.[5] Several factors can contribute to precipitation in culture media:
-
High Final Concentration: Exceeding the solubility limit of the compound in the media.
-
Improper Dissolution of Stock Solution: Not fully dissolving the compound in an appropriate organic solvent before dilution in aqueous media.
-
Interaction with Media Components: Components in the serum or media supplements may reduce the solubility of the compound.
-
Temperature Changes: Moving the media from colder storage to a 37°C incubator can decrease the solubility of some cyclosporine compounds.[5]
-
pH of the Media: While Cyclosporin A is more stable in acidic conditions, extreme pH shifts in the media could potentially affect the solubility of its derivatives.[6][7]
Q3: How should I prepare my stock and working solutions of this compound to minimize stability issues?
Proper solution preparation is critical. Based on vendor recommendations and data for Cyclosporin A, the following steps are advised:
-
Stock Solution: Dissolve this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for Cyclosporin A.[8][9] One vendor suggests attempting to dissolve this compound in water first, and if unsuccessful, to use a 10%-30% acetic acid solution or a small amount of DMSO.[1][10]
-
Working Solution: The stock solution should be diluted into the culture medium immediately before use.[4] It is crucial to add the stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion, which can help prevent localized high concentrations and subsequent precipitation. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known degradation pathways for Cyclosporin A and are they relevant for its derivatives?
The primary degradation pathway for Cyclosporin A in acidic aqueous solutions is an isomerization to isocyclosporin A through an N,O-acyl migration.[6][7][11] This isomerization results in a loss of biological activity. While specific degradation pathways for this compound have not been documented in the available literature, it is reasonable to assume that similar degradation mechanisms could occur, especially under acidic conditions.
Q5: How stable is this compound in serum-containing media and at different temperatures?
While specific stability data for this compound is unavailable, studies on Cyclosporin A in human serum show it is stable for up to seven days at room temperature and for up to five months when stored at -20°C.[12] However, in whole blood, Cyclosporin A levels can decrease when stored at room temperature or +4°C, with greater stability observed at -20°C.[13] This suggests that for prolonged experiments, maintaining a consistent temperature and minimizing storage time of prepared media is advisable. It is recommended to prepare fresh media with this compound for each experiment whenever possible.
Troubleshooting Guides
Issue 1: Observation of Precipitate in Culture Medium
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Concentration too high | Decrease the final concentration of this compound in the culture medium. |
| Inadequate mixing | When preparing the working solution, add the stock solution to the medium drop-by-drop while vortexing to ensure rapid and even dispersion. |
| Poor solubility in media | Prepare the stock solution in a suitable organic solvent like DMSO or ethanol at a high concentration to minimize the volume added to the media. Ensure the final solvent concentration is non-toxic to the cells. |
| Temperature-dependent solubility | If precipitation occurs after warming the media to 37°C, try preparing the working solution at 37°C. |
| Interaction with media components | Consider using a serum-free medium if compatible with your cell line, or test different lots of serum. |
Issue 2: Loss of Biological Activity Over Time
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Chemical degradation (e.g., isomerization) | Prepare fresh working solutions for each experiment. Avoid prolonged storage of the compound in aqueous solutions, especially at acidic pH.[6][7] |
| Adsorption to plasticware | Cyclosporin A is known to adsorb to plastic surfaces.[4] Consider using low-adhesion plasticware or glass containers for storing stock and working solutions. |
| Photodegradation | Protect stock and working solutions from light.[4] Some cyclosporin compounds can be sensitive to light.[14] |
| Incorrect storage of stock solution | Store stock solutions in an appropriate solvent (e.g., DMSO, ethanol) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 1149.51 g/mol ).[1]
-
Aseptically add the calculated mass of the compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[8]
-
-
Working Solution Preparation (e.g., 1 µM in culture medium):
-
Thaw a single aliquot of the stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the culture medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Use the freshly prepared medium for your experiment immediately.
-
Protocol 2: Assessment of Compound Stability by HPLC
This protocol provides a general framework. Specific parameters such as the mobile phase composition and column type may need to be optimized.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Samples of culture medium containing this compound at different time points (e.g., 0, 24, 48, 72 hours) incubated under experimental conditions.
-
Control samples (medium without compound, and freshly prepared compound in medium).
Procedure:
-
Sample Preparation:
-
At each time point, collect an aliquot of the culture medium.
-
Centrifuge the samples to pellet any cells or debris.
-
Transfer the supernatant to a clean tube.
-
Perform a protein precipitation step if the medium contains serum (e.g., add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet precipitated proteins).
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).
-
Inject the prepared sample onto the column.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (for Cyclosporin A, this is often around 210 nm, but may differ for the derivative).
-
Record the peak area of the compound at each time point.
-
-
Data Analysis:
-
Compare the peak area of this compound at different time points to the peak area at time 0 to determine the percentage of the compound remaining.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for instability issues.
Caption: Primary degradation pathway of Cyclosporin A.
Caption: Calcineurin inhibition by Cyclosporin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Unusual solubility behaviour of cyclosporin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Persistent light reaction. Successful treatment with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing batch-to-batch variability of Cyclosporin A-Derivative 2"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclosporin A-Derivative 2. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cyclosporin A and its derivatives?
Cyclosporin A (CsA) and its derivatives are primarily known as calcineurin inhibitors.[1][2] The core mechanism involves the formation of a complex with an intracellular protein called cyclophilin.[2][3] This complex then binds to and inhibits the phosphatase activity of calcineurin.[3][4] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][3] Consequently, the transcription of genes for pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4), is suppressed, leading to a dampening of the T-cell mediated immune response.[1][3] Additionally, CsA has been shown to block the activation of JNK and p38 signaling pathways, further contributing to its immunosuppressive effects.[4]
Q2: We are observing inconsistent results between different batches of this compound. What are the potential causes?
Batch-to-batch variability in synthetic peptides and their derivatives can stem from several factors originating during synthesis, purification, and handling.[5][6] Common causes include:
-
Impurities: The synthesis process may result in impurities such as truncated or deletion sequences, or molecules with incomplete deprotection of side chains.[7][8][9]
-
Counter-ion Contamination: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion, potentially affecting cellular assays.[8]
-
Endotoxin Contamination: Lipopolysaccharides (endotoxins) from bacteria can be present and may trigger unwanted immune responses in your experiments.[8]
-
Peptide Stability and Storage: Improper storage conditions (e.g., temperature fluctuations, exposure to light) can lead to degradation of the peptide.[8][10] Oxidation of susceptible amino acid residues (e.g., Cys, Met, Trp) can also occur.[8]
-
Solubility Issues: Poor or inconsistent solubility of the compound can lead to variations in the effective concentration used in experiments.[8]
Q3: How can we analytically characterize different batches of this compound to identify sources of variability?
A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental method for assessing the purity of the derivative and quantifying impurities.[11][12] It is often the reference method for cyclosporin analysis.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high accuracy, specificity, and sensitivity in identifying and quantifying the parent compound and any potential metabolites or degradation products.[5][13]
-
Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition and quantify the peptide content of a batch.
-
Endotoxin Testing: A Limulus Amebocyte Lysate (LAL) assay should be performed to quantify endotoxin levels.
Troubleshooting Guide
Issue 1: Decreased or Variable Potency in In-Vitro Assays
If you observe a significant drop in the expected biological activity or high variability between batches of this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action | Analytical Method for Verification | Acceptance Criteria (Example) |
| Incorrect Peptide Concentration | Re-quantify the peptide content of each batch. Do not rely solely on the weight of the lyophilized powder. | Amino Acid Analysis (AAA) or UV-Vis Spectrophotometry (if the derivative has a suitable chromophore). | Net peptide content should be within a specified range (e.g., >80%). |
| Presence of Impurities | Analyze the purity of each batch to identify and quantify any impurities that might interfere with the assay.[7] | Reverse-Phase HPLC (RP-HPLC) or LC-MS/MS.[5][13] | Purity should meet a predefined specification (e.g., >95%). |
| Degradation of the Compound | Review storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and that freeze-thaw cycles are minimized.[8] | LC-MS/MS to identify degradation products. | Degradation products should not exceed a certain percentage (e.g., <2%). |
| Poor Solubility | Test the solubility of each batch in the assay buffer. Inconsistent solubility can lead to lower effective concentrations.[8] | Visual inspection and concentration measurement of the solubilized compound. | The compound should be fully dissolved at the working concentration. |
Issue 2: Unexpected Cellular Toxicity or Immune Response
If you observe unexpected cytotoxicity or an inflammatory response that is inconsistent with the expected mechanism of action, investigate these potential causes.
| Potential Cause | Recommended Action | Analytical Method for Verification | Acceptance Criteria (Example) |
| Endotoxin Contamination | Test each batch for the presence of endotoxins, as they can induce strong immune responses.[8] | Limulus Amebocyte Lysate (LAL) assay. | Endotoxin levels should be below a specified limit (e.g., < 0.1 EU/µg). |
| TFA Contamination | If high concentrations of the derivative are used, residual TFA from purification could be the cause of cytotoxicity.[8] Request TFA removal or exchange for a more biocompatible counter-ion (e.g., acetate or HCl). | Ion-exchange chromatography or specific TFA assays. | TFA content should be minimized or absent. |
| Presence of Toxic Impurities | Some synthesis-related impurities could be cytotoxic. | LC-MS/MS to identify and characterize impurities. | No known toxic impurities should be present above a safety threshold. |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for assessing the purity of this compound. The specific column, mobile phases, and gradient may need to be optimized for your specific derivative.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of each batch of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 40°C.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Protocol 2: In-Vitro T-Cell Proliferation Assay
This protocol can be used to assess the immunosuppressive activity of this compound.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
-
Assay Setup:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of each batch of this compound and a reference standard in complete medium.
-
Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Stimulate the cells with a T-cell mitogen such as phytohemagglutinin (PHA) at 5 µg/mL or with anti-CD3/CD28 beads.
-
-
Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1 or MTT) for the last 18 hours of incubation.
-
Measure the incorporation of [3H]-thymidine using a scintillation counter or the absorbance of the colorimetric product using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of the derivative compared to the stimulated vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each batch by fitting the data to a dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Simplified signaling pathway of Cyclosporin A's mechanism of action.
References
- 1. dovepress.com [dovepress.com]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zaether.com [zaether.com]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. biologyislife.quora.com [biologyislife.quora.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming resistance to Cyclosporin A-Derivative 2 in cancer cells"
Welcome to the technical support center for Cyclosporin A-Derivative 2 (CsA-D2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of CsA-D2 in cancer cell experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cyclosporin A and its derivatives in cancer cells?
A1: Cyclosporin A (CsA) and its derivatives, including non-immunosuppressive analogs, exert their anti-cancer effects through several mechanisms. A primary pathway involves the inhibition of the calcineurin/NFAT signaling pathway, which can play a role in tumor growth and metastasis.[1][2][3] CsA binds to cyclophilin, and this complex then inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT, a transcription factor involved in genes related to metastatic progression.[1] Additionally, CsA and its derivatives can induce apoptosis (programmed cell death) in cancer cells, as evidenced by DNA fragmentation and the activation of caspases 3, 7, and 9.[4] Some derivatives also show efficacy in retarding tumor progression in vivo.[4]
Q2: We are observing reduced efficacy of CsA-D2 in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Resistance to Cyclosporin A derivatives can arise from several factors. A major mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, actively removing the compound from the cell and preventing it from reaching its intracellular target.[5][6][7] This leads to a decrease in the intracellular concentration of the drug.[6] Some cancer cell lines with high P-gp expression have shown reduced sensitivity to cyclosporins.[8] Another potential, though less common, mechanism could involve alterations in the drug's target pathway, such as mutations in cyclophilin or calcineurin, or the activation of bypass signaling pathways.
Q3: Can the immunosuppressive effects of CsA-D2 be decoupled from its anti-cancer activity?
A3: Yes, several non-immunosuppressive derivatives of Cyclosporin A have been developed and studied for their anti-cancer properties. For example, NIM811 and O-acetyl cyclosporin A (OACsA) have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth without the potent immunosuppressive effects of the parent compound.[4][8] This is a significant advantage in cancer therapy, as it avoids compromising the patient's immune system. These derivatives often retain their ability to interact with mitochondrial permeability transition pores, which can contribute to their pro-apoptotic effects, independent of calcineurin inhibition.[9]
Q4: Are there known synergistic combinations of CsA-D2 with other anti-cancer agents?
A4: Yes, Cyclosporin A and its derivatives have been shown to act synergistically with a variety of chemotherapeutic agents. This is often due to their ability to inhibit P-glycoprotein and other drug efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered drugs like doxorubicin, vincristine, paclitaxel, and etoposide.[10][11][12][13] For instance, combining CsA with tamoxifen has been shown to reduce the IC50 of doxorubicin in hepatocellular carcinoma cell lines.[11][14] Similarly, CsA can enhance the effects of EGFR tyrosine kinase inhibitors like gefitinib by inhibiting the STAT3 signaling pathway.[11]
Troubleshooting Guides
Problem 1: High IC50 value for CsA-D2 in our cancer cell line.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have a high basal expression of P-glycoprotein (P-gp) or other multidrug resistance (MDR) transporters.
-
Troubleshooting Step: Assess the expression level of P-gp in your cell line using Western blotting or flow cytometry with a fluorescent P-gp substrate like Rhodamine 123.
-
Suggested Solution: If P-gp expression is high, consider co-administering CsA-D2 with a known P-gp inhibitor to see if this potentiates its effect.
-
-
Possible Cause 2: Inactive Compound. The stock solution of CsA-D2 may have degraded.
-
Troubleshooting Step: Prepare a fresh stock solution of CsA-D2 and repeat the cell viability assay.
-
Suggested Solution: Store CsA-D2 stock solutions at the recommended temperature and protected from light to prevent degradation.
-
-
Possible Cause 3: Suboptimal Assay Conditions. The incubation time or cell seeding density in your viability assay may not be optimal.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) and test a range of cell seeding densities to determine the optimal conditions for observing a cytotoxic effect.
-
Problem 2: Loss of CsA-D2 efficacy after prolonged treatment or in a resistant subclone.
-
Possible Cause 1: Acquired Resistance. The cancer cells may have developed resistance through the upregulation of P-gp or other efflux pumps upon continuous exposure to the drug.
-
Troubleshooting Step: Compare the P-gp expression in the resistant subclone to the parental, sensitive cell line.
-
Suggested Solution: Attempt to re-sensitize the cells by co-treating with a P-gp inhibitor. Alternatively, explore synergistic combinations with other chemotherapeutic agents that are not substrates for P-gp.
-
-
Possible Cause 2: Altered Signaling Pathways. The resistant cells may have adapted by altering downstream signaling pathways to bypass the effects of CsA-D2.
-
Troubleshooting Step: Use techniques like RNA sequencing or proteomic analysis to compare the signaling pathways in the resistant and sensitive cells to identify potential bypass mechanisms.
-
Suggested Solution: If a specific bypass pathway is identified, consider a combination therapy that targets a key node in that pathway.
-
Data Presentation
Table 1: Comparative IC50 Values of Cyclosporin A and its Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Notes |
| Cyclosporin A | Human Lung Cancer (COR-L88) | ~1.2 | Highly sensitive line.[8] |
| O-acetyl CsA (B3-243) | Human Lung Cancer (COR-L88) | ~0.6 | Approximately 2-fold more sensitive than CsA.[8] |
| Cyclosporin A | P-gp expressing Lung Cancer (H69/LX4) | >2.4 | Less sensitive compared to the parental line.[8] |
| Cyclosporin A | LoVo-resistant cells | 1-3 | Concentration range for significant reversal of MDR.[10] |
Table 2: Effect of Cyclosporin A on the Efficacy of Other Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Cell Line | Cyclosporin A Conc. (µM) | Fold-change in IC50 of Chemo Agent |
| Doxorubicin | Hepatocellular Carcinoma | Not specified | IC50 reduced by a factor of up to 3.9 (with tamoxifen).[11][14] |
| Epirubicin | Caco-2 | 2 | Significant enhancement of intracellular accumulation.[15][16] |
| Vincristine | LoVo-resistant | 1-3 | Significant decrease in IC50.[10] |
| Taxol | LoVo-resistant | 1-3 | Significant decrease in IC50.[10] |
Experimental Protocols
1. MTT Cell Viability Assay
-
Objective: To determine the cytotoxic effect of CsA-D2 on cancer cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CsA-D2 in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of CsA-D2. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is converted to formazan crystals by living cells. Solubilize these crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
-
2. Western Blot for P-glycoprotein (P-gp) Expression
-
Objective: To qualitatively or semi-quantitatively measure the expression level of P-gp in cancer cells.
-
Methodology:
-
Lyse the cells (both sensitive and potentially resistant) in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
3. Rhodamine 123 Efflux Assay (Flow Cytometry)
-
Objective: To functionally assess the activity of P-gp as a drug efflux pump.
-
Methodology:
-
Harvest cancer cells and resuspend them in culture medium.
-
Incubate the cells with Rhodamine 123 (a fluorescent P-gp substrate) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess Rhodamine 123.
-
Divide the cells into two groups: one control group and one group treated with CsA-D2 or a known P-gp inhibitor.
-
Incubate the cells for an efflux period (e.g., 1-2 hours) at 37°C.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Cells with high P-gp activity will efflux the Rhodamine 123, resulting in lower fluorescence compared to cells with low P-gp activity or cells where P-gp is inhibited by CsA-D2.
-
Visualizations
Caption: Mechanism of P-glycoprotein-mediated resistance to CsA-Derivative 2.
Caption: A logical workflow for troubleshooting high IC50 values of CsA-Derivative 2.
Caption: Inhibition of the Calcineurin-NFAT signaling pathway by CsA-Derivative 2.
References
- 1. curf.upenn.edu [curf.upenn.edu]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cyclosporine A and its non-immunosuppressive derivative NIM811 induce apoptosis of malignant melanoma cells in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between P-glycoprotein expression and cyclosporin A in kidney. An immunohistological and cell culture study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased uptake of cyclosporin A by P-glycoprotein (Pgp) expressing CEM leukemic cells and restoration of normal retention by Pgp blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potential role of cyclosporine A in cancer treatment: a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Cyclosporin A reverses vincristine and daunorubicin resistance in acute lymphatic leukemia in vitro. [jci.org]
- 13. Cyclosporin A and its analogues as modifiers of adriamycin and vincristine resistance in a multi-drug resistant human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential role of cyclosporine A in cancer treatment: a comprehensive literature review [termedia.pl]
- 15. researchgate.net [researchgate.net]
- 16. Reversal of multidrug resistance to epirubicin by cyclosporin A in liposomes or intralipid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Cyclosporin A-Derivative 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of Cyclosporin A (CsA) and its derivatives. Given that "Cyclosporin A-Derivative 2" is a novel compound, the following protocols and data for CsA serve as a foundational baseline, which can be optimized for the specific physicochemical properties of its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying Cyclosporin A and its derivatives? A1: The primary challenge in purifying CsA is its structural similarity to other cyclosporins (e.g., B, C, G) that are often co-produced during fermentation or synthesis.[1][2] These related substances have very close physical properties, making them difficult to separate.[1] Other impurities can include lipids from the fermentation broth, degradation products, or residual solvents from the synthesis and purification process.[2][3][4]
Q2: How can I improve the solubility of this compound for purification? A2: Cyclosporin A and its derivatives are highly lipophilic and have poor aqueous solubility.[5][6][7] For chromatographic purification, samples are typically dissolved in organic solvents like methanol, ethanol, acetone, acetonitrile, or chloroform.[8] Some methods use a combination of solvents, such as 90% olive oil and 10% ethanol for intramuscular injections, which indicates the range of possible solvent systems. For very hydrophobic peptides, dissolving in a small amount of DMSO before diluting with the mobile phase is a common strategy.[9]
Q3: What is the best way to remove residual trifluoroacetic acid (TFA) or acetonitrile from the final product after RP-HPLC? A3: Lyophilization is the simplest and most effective method to remove the majority of TFA and acetonitrile from the final peptide product.[3] However, for applications requiring extremely low TFA content, subsequent salt exchange or desalination steps may be necessary.[3]
Q4: What are the typical storage conditions to ensure the stability of the purified derivative? A4: Cyclosporin A is a stable compound if protected from light. It is expected to be stable at 2-8°C for at least two years when stored sealed and in the dark. Stock solutions in ethanol or DMSO should be stored at -20°C. It is important to note that CsA is more stable in acidic conditions compared to alkaline or peroxide conditions, with the highest instability observed in alkaline mediums.[5]
Troubleshooting Guide
Q: My final purity is low, with several closely-eluting peaks on my analytical HPLC. How can I improve separation? A: This is a common issue due to the presence of other cyclosporin analogues.[1][2]
-
Optimize Mobile Phase: Fine-tune the organic solvent gradient in your reverse-phase HPLC. A shallower gradient around the elution time of your target compound can significantly improve resolution.
-
Change Selectivity:
-
Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa), as this can alter the elution order of closely related impurities.[10]
-
Consider a different stationary phase. While C18 is common, C8 or C4 columns can offer different selectivity for hydrophobic peptides.[3] Phenyl-based columns are another option.[3]
-
-
Multi-Step Purification: Employing orthogonal purification techniques is highly effective. A common workflow involves a normal-phase chromatography step (e.g., silica gel) to remove polar or non-polar impurities, followed by a high-resolution reverse-phase HPLC step.[2][11][12]
Q: I'm experiencing significant product loss (low yield) during the purification process. What are the likely causes? A: Poor recovery can stem from several factors:
-
Incomplete Elution: Your compound may be irreversibly binding to the column. Ensure your mobile phase is strong enough to elute the compound completely. For RP-HPLC, this may mean increasing the organic solvent percentage at the end of the run.
-
Precipitation: The derivative may be precipitating on the column or in the tubing if the mobile phase composition does not maintain its solubility. Ensure the sample is fully dissolved in the initial mobile phase before injection.
-
Adsorption: Cyclosporin A is known to adsorb to container walls, especially glass surfaces.[13] Using polypropylene tubes and minimizing transfer steps can help mitigate this.
-
Degradation: The compound may be unstable under the pH or temperature conditions of the purification. CsA is unstable in alkaline conditions and can undergo acid-catalyzed degradation.[5][14] Ensure mobile phases are buffered appropriately and consider running the chromatography at a lower temperature.
Q: My HPLC peaks are broad or show significant tailing. How can I improve the peak shape? A: Poor peak shape can compromise both purity assessment and purification efficiency.
-
Mass Overload: Injecting too much sample is a common cause.[15] Reduce the injection volume or sample concentration. With increased sample loading, CsA peaks tend to shift to earlier retention times and exhibit tailing.[10]
-
Column Contamination: Impurities from previous runs can build up on the column. Implement a robust column washing protocol between injections.
-
Inappropriate Solvent: The sample solvent should be as close in composition to the initial mobile phase as possible. Dissolving the sample in a much stronger solvent (e.g., 100% DMSO) than the mobile phase can cause peak distortion.
-
Secondary Interactions: Acidic modifiers like TFA or formic acid are often added to the mobile phase to improve the peak shape of peptides by minimizing unwanted interactions with the silica backbone of the stationary phase.
Data Presentation
Table 1: Summary of Reported Purification Outcomes for Cyclosporin A
| Purification Method | Stationary Phase | Mobile Phase / Eluent | Reported Purity | Source |
| Two-Step Column Chromatography | Silica Gel-40, then Sephadex LH-20 | 1. Ethylacetate/Isopropanol (95:5) 2. Methanol | >98% | [2] |
| Countercurrent Chromatography | n-heptane/acetone/water system | Lighter Phase: ~75% n-heptane, 25% acetone Heavier Phase: ~50% acetone, 50% water | >98.5% (up to 99.7%) | [1] |
| Preparative RP-HPLC | C18 Reversed-Phase | Acetonitrile/Water/Methanol (Isocratic) | >97% | [15] |
| Macroporous Resin + HSCCC | Macroporous Adsorptive Resin, then HSCCC | 1. Acetone/Water (Gradient) 2. n-hexane/ethyl acetate/methanol/water | >97% | [16] |
| Extraction from Capsules (RP-HPLC) | Grace Vydac C18 | Acetonitrile and 0.1% TFA | 95.42% | [17] |
Table 2: Typical Analytical HPLC Parameters for Cyclosporin A
| Parameter | Condition 1 | Condition 2 | Source |
| Column | Reversed-phase C18 (250 x 4 mm, 5µm) | Reversed-phase C18 | [2],[18] |
| Mobile Phase | Acetonitrile/Methanol/Water (40:30:30, v/v/v) | Acetonitrile/Water (70:30, v/v) | [2],[18] |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | [2],[18] |
| Column Temperature | 81°C | Ambient | [2],[18] |
| Detection (UV) | 210 nm | 210 nm | [17],[18] |
| Linear Range | Not Specified | 100-800 µg/mL | [18] |
Experimental Protocols
Protocol 1: General Two-Step Purification of Cyclosporin A Derivatives
This protocol is a generalized procedure based on common laboratory practices for purifying Cyclosporin A from a crude mixture.[2][12][19]
Step 1: Initial Purification by Normal-Phase Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel-40, equilibrated with the mobile phase.
-
Sample Preparation: Dissolve the crude extract containing the CsA derivative in a minimal amount of the mobile phase or a compatible solvent.
-
Loading and Elution: Load the sample onto the column. Elute the column isocratically with a mobile phase such as Ethyl Acetate:Isopropanol (95:5, v/v).[2]
-
Fraction Collection: Collect fractions using a fraction collector.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the target derivative. Pool the fractions with the highest concentration of the desired product.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure.
Step 2: High-Resolution Purification by Preparative RP-HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the starting mobile phase (e.g., 70% Acetonitrile in water with 0.1% TFA).
-
Sample Preparation: Re-dissolve the semi-purified product from Step 1 in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulates.
-
Injection and Separation: Inject the sample onto the preparative column. Run a linear gradient of increasing acetonitrile concentration to elute the compound. The exact gradient should be optimized based on analytical HPLC runs.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool all fractions that meet the required purity level (e.g., >98%).
-
Final Step: Lyophilize the final pooled fractions to obtain the purified this compound as a solid powder.
Visualizations
Caption: A typical two-step chromatographic workflow for purifying Cyclosporin A derivatives.
Caption: Troubleshooting decision tree for addressing low purity in HPLC purification.
Caption: Simplified signaling pathway showing the mechanism of action of Cyclosporin A.
References
- 1. US6620325B2 - Purification process for cyclosporin - Google Patents [patents.google.com]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. omizzur.com [omizzur.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 11. KR100496929B1 - Method of Purifying Cyclosporin - Google Patents [patents.google.com]
- 12. US7176001B1 - Manufacture and purification of cyclosporin A - Google Patents [patents.google.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
"troubleshooting unexpected results in Cyclosporin A-Derivative 2 experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with Cyclosporin A-Derivative 2 (CsA-D2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CsA-D2)?
A1: this compound (CsA-D2), similar to its parent compound Cyclosporin A (CsA), exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway.[1][2] CsA-D2 binds to the intracellular protein cyclophilin, forming a drug-immunophilin complex.[1][3] This complex then targets and inhibits the phosphatase activity of calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a crucial transcription factor.[1][4][5] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes required for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[1][6]
Q2: What are the expected outcomes of a successful experiment with CsA-D2?
A2: In a typical successful experiment, CsA-D2 is expected to demonstrate potent, dose-dependent inhibition of T-cell proliferation and activation. This can be observed through various assays: a reduction in metabolic activity in a T-cell proliferation assay (e.g., MTT assay), decreased calcineurin phosphatase activity in a biochemical assay, and a significant reduction in the secretion of pro-inflammatory cytokines like IL-2 in an ELISA assay.
Q3: How should CsA-D2 be stored and handled?
A3: CsA-D2 is a lipophilic, cyclic peptide and should be handled with care. It is recommended to store the lyophilized powder at -20°C. For creating stock solutions, dissolve CsA-D2 in a suitable organic solvent such as DMSO or ethanol. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Troubleshooting Guides
Issue 1: Lower Than Expected or No Immunosuppressive Activity
Q: My experiments with CsA-D2 are showing significantly lower immunosuppressive activity than expected. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can arise from several factors related to the experimental setup, reagents, or the compound itself. Below is a troubleshooting guide to help you identify the potential cause.
Possible Causes and Troubleshooting Steps:
-
Incorrect Compound Concentration:
-
Verification: Double-check all calculations for dilutions of the CsA-D2 stock solution.
-
Recommendation: Perform a serial dilution to establish a dose-response curve. This will help determine if the issue is related to a specific concentration or a broader problem with the compound's activity.
-
-
Cell Health and Viability:
-
Verification: Before starting the experiment, ensure that the T-cells are in the logarithmic growth phase and have high viability (>95%).[7]
-
Recommendation: Use a trypan blue exclusion assay or a similar method to assess cell viability before and during the experiment.
-
-
Suboptimal Cell Stimulation:
-
Verification: Ensure that the T-cell activators (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies) are used at their optimal concentrations.
-
Recommendation: Titrate the concentration of the stimulating agent to ensure robust T-cell activation in your control groups.
-
-
Assay-Specific Issues:
-
Calcineurin Activity Assay: Verify the activity of the recombinant calcineurin and the integrity of the substrate.[8][9]
-
T-Cell Proliferation (MTT) Assay: Ensure that the incubation time with the MTT reagent is optimized for your cell type and that the formazan crystals are fully solubilized before reading the absorbance.[10]
-
Illustrative Data: Expected vs. Unexpected IC50 Values
| Assay Type | Expected IC50 for CsA-D2 | Unexpected (High) IC50 | Possible Implication |
| Calcineurin Activity | 5 - 15 nM | > 100 nM | Issue with compound or assay components. |
| T-Cell Proliferation | 20 - 50 nM | > 500 nM | Poor cell health or suboptimal stimulation. |
| IL-2 Secretion (ELISA) | 15 - 40 nM | > 400 nM | Problem with cell stimulation or assay sensitivity. |
Caption: Troubleshooting decision tree for low immunosuppressive activity.
Issue 2: Higher Than Expected Cytotoxicity
Q: I'm observing high levels of cell death in my cultures treated with CsA-D2, even at low concentrations. How can I determine if this is a true cytotoxic effect of the compound or an artifact?
A: Distinguishing between intended immunosuppression and unintended cytotoxicity is crucial. High cytotoxicity can confound the results of proliferation and other functional assays.
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity:
-
Verification: High concentrations of solvents like DMSO can be toxic to cells.[7]
-
Recommendation: Run a vehicle control with the same concentration of the solvent used in your highest CsA-D2 treatment group. Ensure the final solvent concentration is typically below 0.5%.
-
-
Compound Precipitation:
-
Verification: Due to its lipophilic nature, CsA-D2 might precipitate out of the aqueous culture medium at high concentrations. These precipitates can appear as small crystals and may cause non-specific cell death.
-
Recommendation: Visually inspect the culture wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.
-
-
Off-Target Effects:
-
Verification: While designed to be specific, CsA-D2 might have off-target effects leading to cytotoxicity.
-
Recommendation: Perform a lactate dehydrogenase (LDH) assay, which measures membrane integrity, in parallel with a metabolic assay like MTT. A significant increase in LDH release would confirm cytotoxicity.
-
Illustrative Data: Differentiating Cytotoxicity from Immunosuppression
| CsA-D2 Conc. | T-Cell Proliferation (MTT) (% of Control) | Cell Viability (Trypan Blue) (%) | LDH Release (% of Max Lysis) | Interpretation |
| 0 nM (Control) | 100% | 98% | 5% | Healthy, proliferating cells. |
| 50 nM | 50% | 95% | 8% | Immunosuppression without cytotoxicity. |
| 500 nM | 10% | 92% | 12% | Strong immunosuppression, minimal cytotoxicity. |
| 5 µM | <5% | 40% | 60% | Significant cytotoxicity is confounding the results. |
Experimental Protocols
Protocol 1: Calcineurin Cellular Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[9][11][12]
Materials:
-
Tissue or cell extracts
-
Calcineurin Assay Buffer
-
Calmodulin
-
RII phosphopeptide substrate
-
Phosphate standard
-
BIOMOL GREEN™ reagent
-
96-well microtiter plate
Procedure:
-
Prepare Cell Lysates: Homogenize cells or tissues in lysis buffer containing protease inhibitors on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Prepare Reagents: Thaw all components on ice. Prepare the 2X assay buffer with calmodulin. Reconstitute the RII phosphopeptide substrate.
-
Assay Setup:
-
Add 25 µL of 2X assay buffer (with calmodulin) to each well.
-
For total phosphatase activity, add 10 µL of dH2O.
-
For calcineurin-specific activity, include wells with a calcineurin inhibitor (e.g., EGTA) to chelate calcium.
-
Add 5 µL of your cell extract to the appropriate wells.
-
-
Initiate Reaction: Add 10 µL of the RII phosphopeptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes. The optimal time should be determined empirically.
-
Terminate Reaction: Stop the reaction by adding 100 µL of BIOMOL GREEN™ reagent to each well. This reagent detects the free phosphate released by calcineurin activity.
-
Read Plate: Allow the color to develop for 15-30 minutes at room temperature. Measure the absorbance at 620 nm.
-
Data Analysis: Create a phosphate standard curve to determine the amount of phosphate released in each sample. Calcineurin activity is calculated by subtracting the phosphate released in the presence of the inhibitor from the total phosphate released.
Protocol 2: T-Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.[7][10][13]
Materials:
-
T-cells (e.g., Jurkat, primary T-cells)
-
Complete cell culture medium
-
T-cell stimulating agents (e.g., PHA, anti-CD3/CD28)
-
CsA-D2 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
Procedure:
-
Cell Plating: Seed T-cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of CsA-D2 in culture medium and add them to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.
-
Cell Stimulation: Add the T-cell stimulating agent to all wells except for the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the viability of the stimulated, untreated control cells.
Signaling Pathways and Workflows
Caption: The Calcineurin-NFAT signaling pathway and the inhibitory action of CsA-D2.
Caption: A general workflow for conducting parallel experiments with CsA-D2.
References
- 1. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. goldbio.com [goldbio.com]
- 8. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
- 12. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cyclosporin A and Its Derivatives: A Guide for Researchers
Cyclosporin A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the management of autoimmune diseases with its potent immunosuppressive properties.[1] Its mechanism of action, primarily the inhibition of calcineurin, has been a cornerstone of immunopharmacology.[2] However, the clinical utility of CsA is often hampered by a narrow therapeutic window and significant side effects, most notably nephrotoxicity.[2][3] This has driven the development of a wide array of CsA derivatives, broadly categorized into immunosuppressive and non-immunosuppressive analogs, each with unique pharmacological profiles. This guide provides a comparative analysis of Cyclosporin A and its key derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals.
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
The immunosuppressive effects of Cyclosporin A and its active derivatives are mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][4] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of the calmodulin-dependent phosphatase, calcineurin.[4][5] Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a transcription factor for various cytokine genes, including Interleukin-2 (IL-2), a critical factor for T-cell proliferation.[2][5]
Cyclosporin A itself does not directly bind to calcineurin. Instead, it forms a complex with an intracellular receptor, cyclophilin.[2] This CsA-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin, thereby preventing NFAT dephosphorylation and subsequent T-cell activation.[2][4] Non-immunosuppressive derivatives, while still binding to cyclophilins, have been structurally modified to prevent the complex from interacting with calcineurin, thus abrogating the immunosuppressive effect while potentially retaining other biological activities.[6][7]
Comparative Data of Cyclosporin A and Derivatives
The following tables summarize key quantitative data for Cyclosporin A and several of its notable derivatives, providing a basis for their comparative assessment.
Table 1: Immunosuppressive Derivatives
| Compound | Target | In Vitro Potency (IC50) | Binding Affinity | Key Characteristics |
| Cyclosporin A (CsA) | Calcineurin | 19 ± 4 µg/L (MLR)[8] | DC50: 1.44 ± 2.49 x 10⁻⁷ M (to PBMC)[8] | Gold standard immunosuppressant; associated with nephrotoxicity.[2] |
| Cyclosporin G (CsG) | Calcineurin | 60 ± 7 µg/L (MLR)[8] | DC50: 3.9 ± 5.4 x 10⁻⁷ M (to PBMC)[8] | Less immunosuppressive than CsA in vitro and in vivo; may have a better toxicity profile.[8][9] |
| Voclosporin (ISA247) | Calcineurin | ~2-4 fold more potent than CsA[10] | Higher affinity for cyclophilin A than CsA[11] | More potent than CsA with a more stable pharmacokinetic profile; approved for lupus nephritis.[12][13] |
Table 2: Non-Immunosuppressive Derivatives
| Compound | Primary Target/Activity | In Vitro Potency | Binding Affinity | Key Characteristics |
| NIM811 | Mitochondrial Permeability Transition Pore (mPTP) | Equipotent to CsA in inhibiting mPTP[5] | Higher affinity for cyclophilins than CsA[14] | Non-immunosuppressive; neuroprotective and antiviral properties.[7][14] |
| Alisporivir (Debio-025) | Cyclophilins | Potent anti-HCV activity[15] | High affinity for cyclophilins[15] | Non-immunosuppressive; developed as an antiviral agent, particularly for Hepatitis C.[15][16] |
| SDZ 220-384 | Mitochondrial Cyclophilin | Inhibits mitochondrial permeability transition[17] | Binds to mitochondrial cyclophilin[17] | Non-immunosuppressive; used experimentally to study the role of the mPTP.[17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are protocols for key experiments cited in this guide.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay to assess the immunosuppressive activity of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.[18]
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors (responder and stimulator) using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: Irradiate the stimulator PBMCs (e.g., 30 Gy) or treat with mitomycin C to prevent their proliferation.[19]
-
Co-culture: In a 96-well U-bottom plate, co-culture responder T-cells with the inactivated stimulator PBMCs at a 1:1 ratio.[19]
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., Cyclosporin A, Cyclosporin G) to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.[19]
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label responder T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, stain cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and analyze CFSE dilution by flow cytometry.[19]
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation at each compound concentration compared to the vehicle control and determine the IC50 value.
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by test compounds.[20][21]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, CaCl₂, MgCl₂, DTT, and calmodulin.
-
Prepare a phosphopeptide substrate (e.g., RII phosphopeptide).
-
Prepare a malachite green-based phosphate detection reagent.
-
-
Assay Setup: In a 96-well plate, add the reaction buffer, purified calcineurin enzyme, and serial dilutions of the test compound.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Reaction Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate released by the phosphatase activity, resulting in a color change.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well and determine the percentage of calcineurin inhibition for each compound concentration to calculate the IC50 value.
Cyclophilin Binding Assay
This assay measures the affinity of a compound for cyclophilin, often through a competitive binding format.[22][23]
Protocol:
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., HEPES buffer with NaCl).
-
Use purified recombinant cyclophilin A.
-
Use a labeled ligand with known affinity for cyclophilin A (e.g., [³H]-Cyclosporin A or a fluorescently labeled CsA analog).
-
-
Assay Setup: In a suitable assay plate (e.g., 96-well), add the binding buffer, a fixed concentration of cyclophilin A, and a fixed concentration of the labeled ligand.
-
Competitive Binding: Add serial dilutions of the unlabeled test compounds.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Separation of Bound and Free Ligand: Separate the cyclophilin-bound labeled ligand from the free labeled ligand. This can be achieved by methods such as:
-
Charcoal Adsorption: Add activated charcoal to adsorb the free labeled ligand, followed by centrifugation.[22]
-
Size Exclusion Chromatography: Use spin columns to separate the larger protein-ligand complex from the smaller free ligand.
-
Fluorescence Polarization: If using a fluorescently labeled ligand, the binding to the larger protein will result in a change in the polarization of the emitted light, which can be measured directly without a separation step.[11]
-
-
Detection: Measure the amount of bound labeled ligand. For radiolabeled ligands, use a scintillation counter. For fluorescently labeled ligands, use a fluorescence plate reader.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled test compound. Fit the data to a competitive binding model to determine the IC50 or Ki value for the test compound.
Conclusion
The development of Cyclosporin A derivatives has led to a diverse pipeline of compounds with tailored pharmacological properties. Immunosuppressive analogs like Voclosporin offer enhanced potency and improved pharmacokinetic profiles, potentially reducing the side effects associated with CsA.[12][13] Non-immunosuppressive derivatives, such as NIM811 and Alisporivir, have opened new therapeutic avenues by leveraging the non-calcineurin-mediated effects of cyclophilin inhibition, showing promise in neuroprotection and antiviral therapies.[7][16] The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the continued exploration and development of this important class of therapeutic agents. The use of standardized and well-defined assays is paramount for the accurate comparison of these compounds and for advancing our understanding of their complex mechanisms of action.
References
- 1. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of cyclosporine A and Nva2-cyclosporine (cyclosporine G) in a rat renal allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of cyclosporin A and G with and without azathioprine regarding immunosuppressive efficacy, toxicity, and pharmacokinetics in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. journals.asm.org [journals.asm.org]
- 15. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. karger.com [karger.com]
- 20. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.com [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
A Comparative Guide to the Therapeutic Efficacy of Cyclosporin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of Cyclosporin A (CsA), a representative non-immunosuppressive CsA derivative (referred to here as "Derivative 2"), and Tacrolimus. The information presented is intended to assist researchers and drug development professionals in evaluating these compounds for various therapeutic applications.
Cyclosporin A is a well-established immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] Its mechanism of action involves binding to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a key enzyme in the T-cell activation pathway.[2] However, the immunosuppressive activity of CsA is also associated with a range of side effects. This has led to the development of non-immunosuppressive derivatives of CsA, which lack significant calcineurin-inhibiting activity but retain other therapeutic properties, such as antiviral and neuroprotective effects.[3][4][5][6] Tacrolimus is another potent calcineurin inhibitor used as a primary immunosuppressant in transplantation.[7][8]
This guide will compare these three agents based on their immunosuppressive, antiviral, and neuroprotective activities, supported by experimental data.
Data Presentation
Table 1: Comparative Immunosuppressive and Antiviral Efficacy
| Compound | Therapeutic Target | Primary Mechanism of Action | Immunosuppressive Potency (IC50) | Antiviral Potency (EC50) | Key References |
| Cyclosporin A | Calcineurin | Inhibition of T-cell activation via calcineurin inhibition. | ~20-100 ng/mL (in vitro) | HCoV-229E, SARS-CoV, MERS-CoV, SARS-CoV-2: low µM range | [1][2],[1] |
| Derivative 2 (e.g., Alisporivir) | Cyclophilin | Inhibition of viral replication through cyclophilin binding. | Not applicable (non-immunosuppressive). | SARS-CoV-2: 0.46 µM; Hepatitis C (HCV): Potent activity observed in clinical trials. | [9][10][11],[9][12][13][14] |
| Tacrolimus (FK506) | Calcineurin | Inhibition of T-cell activation via calcineurin inhibition. | ~100 times more potent than CsA. | Limited data available; primarily used for immunosuppression. | [2],[7][8] |
Table 2: Comparative Neuroprotective Effects and Side Effect Profiles
| Compound | Neuroprotective Mechanism | Efficacy in Preclinical Models | Common Side Effects | Key References |
| Cyclosporin A | Inhibition of mitochondrial permeability transition pore (mPTP) opening. | Reduces neuronal death in traumatic brain injury and ischemia models. | Nephrotoxicity, hypertension, neurotoxicity, gingival hyperplasia. | [6][15],[7][8] |
| Derivative 2 (e.g., NIM811) | Inhibition of mPTP opening. | Reduces neuronal death and improves motor function in traumatic brain injury and spinal cord injury models. | Generally well-tolerated with fewer side effects than CsA. | [4][5][6][16],[5] |
| Tacrolimus (FK506) | Calcineurin inhibition (role in neuroprotection less defined than mPTP inhibition). | Some neuroprotective effects observed, but also associated with neurotoxicity. | Higher incidence of diabetes and neurotoxicity compared to CsA; lower incidence of hypertension and cosmetic side effects. | [7][8],[7][8][17][18] |
Mandatory Visualization
Caption: Calcineurin-NFAT signaling pathway and points of inhibition.
Caption: Workflow for MLR and mPTP experimental assays.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity
This assay measures the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Treat PBMCs from Donor B with Mitomycin C (50 µg/mL) or irradiation (30 Gy) to inhibit their proliferation. These will serve as the stimulator cells.
-
Responder Cell Labeling: Label PBMCs from Donor A with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 5 µM. These will be the responder cells.
-
Co-culture: Co-culture 1x10^5 CFSE-labeled responder cells with 1x10^5 stimulator cells in a 96-well U-bottom plate in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of Cyclosporin A, "Derivative 2," and Tacrolimus to the co-cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze T-cell proliferation by measuring the dilution of CFSE fluorescence in the CD3+ T-cell population using flow cytometry. The IC50 value is calculated as the concentration of the compound that inhibits T-cell proliferation by 50%.
In Vitro Antiviral Assay (Hepatitis C Virus Replicon System)
This assay determines the potency of a compound in inhibiting viral replication.
Methodology:
-
Cell Culture: Plate Huh-7 cells harboring a subgenomic HCV replicon expressing luciferase in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of Cyclosporin A and "Derivative 2" (e.g., Alisporivir). Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the effect of the compounds on cell viability.
-
Data Analysis: Calculate the EC50 (the concentration at which viral replication is inhibited by 50%) and the CC50 (the concentration at which cell viability is reduced by 50%). The selectivity index (SI) is determined by the ratio of CC50 to EC50.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay evaluates the ability of a compound to protect mitochondria from permeability transition, a key event in some forms of cell death.
Methodology:
-
Cell Culture: Plate primary neurons or a relevant cell line (e.g., SH-SY5Y) on glass-bottom dishes.
-
Dye Loading: Load the cells with 1 µM Calcein-AM and 2 mM Cobalt Chloride (CoCl2) in a buffer for 30 minutes at 37°C. CoCl2 quenches the cytosolic calcein fluorescence, allowing for specific visualization of mitochondrial calcein.
-
Compound Incubation: Wash the cells and incubate with Cyclosporin A or "Derivative 2" (e.g., NIM811) for 30 minutes.
-
Induction of mPTP Opening: Induce mPTP opening by adding an agent such as Ionomycin (a calcium ionophore) or a high concentration of glutamate.
-
Live-Cell Imaging: Acquire time-lapse images of mitochondrial calcein fluorescence using a confocal or fluorescence microscope. The opening of the mPTP results in the loss of mitochondrial calcein fluorescence.
-
Data Analysis: Quantify the rate of fluorescence loss in the mitochondria. A slower rate of fluorescence loss in the presence of the test compound indicates inhibition of mPTP opening.
This guide provides a foundational comparison of Cyclosporin A, a representative non-immunosuppressive derivative, and Tacrolimus. Researchers are encouraged to consult the primary literature for more detailed information and to tailor experimental protocols to their specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-treatment with the cyclosporin derivative, NIM811, reduced indices of cell death and increased the volume of spared tissue in the acute period following spinal cord contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
- 8. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Alisporivir - Wikipedia [en.wikipedia.org]
- 11. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. umfiasi.ro [umfiasi.ro]
- 13. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis C drug alisporivir is effective, but pancreatitis a concern | aidsmap [aidsmap.com]
- 15. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria [pubmed.ncbi.nlm.nih.gov]
- 17. Tacrolimus versus ciclosporin as primary immunosuppression for kidney transplant recipients: meta-analysis and meta-regression of randomised trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
"head-to-head comparison of Cyclosporin A-Derivative 2 and parent compound"
An Objective Guide for Researchers in Immunology and Drug Development
This guide provides a detailed comparative analysis of the immunosuppressive agent Cyclosporin A (CsA) and a representative, more potent derivative, Cyclosporin A-Derivative 2. For the purpose of this guide, and due to the limited public data on a specific compound named "this compound," we will utilize voclosporin as a well-characterized, next-generation analog for which robust comparative data with CsA is available. This comparison is intended to offer researchers, scientists, and drug development professionals a clear overview of the pharmacological and functional differences between the parent compound and a clinically relevant derivative.
Executive Summary
Cyclosporin A is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and treat autoimmune diseases. Its mechanism of action involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[1] Voclosporin, a structural analog of Cyclosporin A, was developed to improve upon the parent compound's therapeutic index.[2] It exhibits a more potent and consistent inhibition of calcineurin, which allows for lower dosing and a potentially more favorable safety profile.[3][4] This guide will delve into the quantitative differences in their biological activities, provide detailed experimental protocols for their evaluation, and visualize the key pathways and workflows involved.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activity of Cyclosporin A and its derivative, voclosporin.
| Parameter | Cyclosporin A | This compound (Voclosporin) | Fold Difference | Reference(s) |
| Calcineurin Inhibition (IC50) | Higher IC50 | ~4-fold lower IC50 than Tacrolimus* | More Potent | [5] |
| Immunosuppressive Potency (T-cell Proliferation) | Standard | At least 5-fold more potent | 5x | [2] |
| Effective Concentration (EC50) for Immunosuppression | Higher EC50 | Lower EC50 (CE50 of 50 ng/mL for half-maximum effect) | More Potent | [3][6] |
Note: The referenced study compares voclosporin to tacrolimus, another calcineurin inhibitor. While a direct IC50 comparison with Cyclosporin A was not in this specific source, the literature consistently describes voclosporin as more potent than Cyclosporin A.[4]
| Feature | Cyclosporin A | This compound (Voclosporin) | Reference(s) |
| Pharmacokinetics | Variable absorption and metabolism | More predictable pharmacokinetic-pharmacodynamic relationship | [4] |
| Nephrotoxicity | A significant dose-limiting side effect | Reduced potential for nephrotoxicity at therapeutic doses | [2] |
| Metabolic Side Effects | Associated with hyperlipidemia and hyperglycemia | Improved metabolic profile | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own comparative studies.
Calcineurin Phosphatase Activity Assay
This assay biochemically quantifies the inhibitory effect of the compounds on calcineurin's phosphatase activity.
Principle: Calcineurin is a serine/threonine phosphatase whose activity is dependent on Ca2+ and calmodulin. Its activity can be measured by the dephosphorylation of a specific phosphopeptide substrate. The amount of free phosphate released is then quantified, typically using a colorimetric method like the malachite green assay.
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA, pH 7.5)
-
Cyclosporin A and this compound
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of Cyclosporin A and the derivative compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, calmodulin, and the RII phosphopeptide substrate to each well.
-
Add the diluted compounds to the respective wells. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding recombinant calcineurin to all wells except the no-enzyme control.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of calcineurin inhibition for each compound concentration and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that assesses the immunosuppressive activity of compounds on T-cell proliferation and activation in response to allogeneic stimulation.[2]
Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different donors results in the proliferation of T-cells in response to the foreign major histocompatibility complex (MHC) molecules. Immunosuppressive compounds will inhibit this proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Cyclosporin A and this compound
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well U-bottom plates
Procedure (One-Way MLR):
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
Label the "responder" PBMCs from the other donor with a cell proliferation dye like CFSE.
-
In a 96-well plate, seed the labeled responder PBMCs.
-
Add the treated stimulator PBMCs to the wells at a 1:1 ratio with the responder cells.
-
Add serial dilutions of Cyclosporin A and the derivative compound to the co-culture. Include a no-drug control (maximum proliferation) and a responder-only control (background proliferation).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
If using CFSE, harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the dye indicates cell division.
-
If using [3H]-thymidine, add it to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: Calcineurin-NFAT signaling pathway and the mechanism of action of Cyclosporin A.
Experimental Workflow
Caption: General experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.
Logical Relationship
References
Comparative Analysis of Cyclosporin A-Derivative 2 Cross-Reactivity with Immunophilins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of a representative Cyclosporin A (CsA) derivative, herein referred to as "Cyclosporin A-Derivative 2," with various immunophilins. The analysis is supported by experimental data from published literature on Cyclosporin A and its analogues, offering insights into its potential selectivity and mechanism of action.
Introduction to Immunophilins and Cyclosporin A
Immunophilins are a family of proteins that bind to immunosuppressive drugs and possess peptidyl-prolyl isomerase (PPIase) activity, which is involved in protein folding.[1][2] The two major families of immunophilins are cyclophilins and FK506-binding proteins (FKBPs).[1][3] Cyclosporin A (CsA) and its derivatives primarily interact with cyclophilins.[4] The resulting drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway.[5][6][7] This inhibition ultimately suppresses the immune response.[5] Understanding the cross-reactivity of CsA derivatives with different immunophilins is crucial for developing more selective and potent immunosuppressive therapies with potentially fewer side effects.
Binding Affinity of Cyclosporin A and its Derivatives to Immunophilins
The binding affinity of Cyclosporin A and its derivatives to various immunophilins is a key determinant of their biological activity. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.
| Compound | Immunophilin | Dissociation Constant (Kd) | Comments |
| Cyclosporin A | Cyclophilin A (CypA) | 36.8 nM[8] | Strong binding, well-established interaction. |
| Cyclosporin A | Cyclophilin B (CypB) | 9.8 nM[8] | Higher affinity compared to CypA. |
| Cyclosporin A | Cyclophilin C (CypC) | 90.8 nM[8] | Weaker affinity compared to CypA and CypB. |
| CsA-Derivative (γ-OH) MeLeu4-Cs | Cyclophilin A (CypA) | Binding is 100% relative to CsA[9] | A non-immunosuppressive derivative that still binds to CypA.[9] |
| CsA-Derivative D-Sar (α-SMe)3 Val2-DH-Cs | Cyclophilin A (CypA) | Binding is 200% relative to CsA[9] | Another non-immunosuppressive derivative with strong CypA binding.[9] |
| Cyclosporin A | Calmodulin | 1.2 µM[8] | Weak, non-cyclophilin binder. |
| Cyclosporin A | Actin | 5.7 µM[8] | Weak, non-cyclophilin binder. |
Signaling Pathway Inhibition
The primary mechanism of immunosuppression by Cyclosporin A and its derivatives involves the inhibition of the calcineurin signaling pathway.[1][5]
Caption: Calcineurin-NFAT signaling pathway and its inhibition by the Cyclosporin A-Derivative-Cyclophilin complex.
Recent studies have also indicated that Cyclosporin A can block the activation of JNK and p38 signaling pathways, suggesting a dual mechanism of action.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of Cyclosporin A derivatives.
Competitive Binding Assay
This assay determines the relative affinity of a test compound (this compound) by measuring its ability to compete with a known ligand (e.g., fluorescently labeled Cyclosporin A) for binding to an immunophilin.
Protocol:
-
Immobilization: Immobilize recombinant immunophilin (e.g., Cyclophilin A) onto a solid support, such as a microtiter plate.
-
Incubation: Add a fixed concentration of a labeled Cyclosporin A probe and varying concentrations of the unlabeled test compound (this compound) to the wells.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound ligands.
-
Detection: Measure the signal from the bound labeled probe. A decrease in signal with increasing concentrations of the test compound indicates competitive binding.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the labeled probe binding). This value can be used to determine the binding affinity (Ki) of the test compound.
References
- 1. Cyclosporin A, the cyclophilin class of peptidylprolyl isomerases, and blockade of T cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunophilins: switched on protein binding domains? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional diversity and pharmacological profiles of the FKBPs and their complexes with small natural ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characteristics of cyclophilin-cyclosporine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A proposed molecular model for the interaction of calcineurin with the cyclosporin A-cyclophilin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. | Broad Institute [broadinstitute.org]
- 8. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cyclosporin A-Derivative 2: A Comparative Guide to Immunosuppressive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclosporin A-Derivative 2's anticipated performance with established immunosuppressants, including Cyclosporin A (CsA), Tacrolimus (FK506), Sirolimus (Rapamycin), and Mycophenolate Mofetil (MMF). The comparative data is based on published results for Cyclosporin A and its analogs, providing a robust framework for evaluating this novel derivative.
Executive Summary
This compound, a novel analog of Cyclosporin A, is expected to exert its immunosuppressive effects through the well-established mechanism of calcineurin inhibition. This guide benchmarks its potential efficacy against leading immunosuppressants by examining key performance metrics from in vitro and in vivo studies of similar compounds. The following sections detail the mechanisms of action, comparative immunosuppressive potency, and standardized experimental protocols for the evaluation of these agents.
Mechanisms of Action: A Comparative Overview
Immunosuppressive drugs achieve their effects by interfering with distinct stages of T-cell activation and proliferation. Understanding these diverse mechanisms is crucial for selecting the appropriate agent for a specific therapeutic or research context.
-
Calcineurin Inhibitors (Cyclosporin A, this compound, Tacrolimus): These agents form a complex with intracellular proteins (cyclophilin for cyclosporins and FK-binding protein for tacrolimus), which then binds to and inhibits calcineurin.[1][2] This blockade prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines.[1][2] The inhibition of IL-2 production ultimately leads to a reduction in T-cell proliferation and activation.
-
mTOR Inhibitors (Sirolimus): Sirolimus binds to the FK-binding protein and this complex inhibits the mammalian Target of Rapamycin (mTOR).[3] mTOR is a key kinase in the signaling pathway that responds to IL-2, thereby blocking T-cell proliferation at a later stage than calcineurin inhibitors.[3]
-
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors (Mycophenolate Mofetil): MMF is a prodrug that is converted to mycophenolic acid (MPA). MPA is a potent inhibitor of IMPDH, an enzyme essential for the de novo synthesis of guanosine nucleotides.[4] As lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits their expansion.[4]
Quantitative Comparison of Immunosuppressive Potency
The following table summarizes the 50% inhibitory concentration (IC50) values for various immunosuppressants in T-cell proliferation assays. Lower IC50 values indicate greater potency. As specific data for "this compound" is not yet publicly available, data for Cyclosporin A and its other derivatives are presented as a benchmark.
| Immunosuppressant | Target Cell/Stimulus | IC50 (nM) | Reference |
| Cyclosporin A | Concanavalin A stimulated thymocytes | 5 | [1] |
| Mitogen/Alloantigen-induced lymphocytes | ~15.8 (19 µg/L) | [5] | |
| Cyclosporin G | Mitogen/Alloantigen-induced lymphocytes | ~50 (60 µg/L) | [5] |
| [D-MeAla3]Cs | Concanavalin A stimulated thymocytes | 6 | [1] |
| [L-MeAla3]Cs | Concanavalin A stimulated thymocytes | 100 | [1] |
| [lactam3,4]Cs | Concanavalin A stimulated thymocytes | 100 | [1] |
| Tacrolimus (FK506) | Ca-dependent T-cell proliferation | < 1 | [4] |
| Sirolimus (Rapamycin) | Ca-dependent T-cell proliferation | < 1 | [4] |
| Mycophenolic Acid | Ca-dependent T-cell proliferation | ~100 | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the compared immunosuppressants.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the direct comparison of this compound with other immunosuppressants.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell division in the presence of an immunosuppressive agent.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
2. CFSE Labeling:
- Resuspend PBMCs at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA.
- Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1.5 µM.
- Incubate for 8 minutes at room temperature.
- Stop the labeling by adding an equal volume of cold complete medium and incubate for 5 minutes on ice.
- Wash the cells three times with complete medium.
3. Cell Culture and Stimulation:
- Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
- Add serial dilutions of the immunosuppressive agents (this compound, CsA, Tacrolimus, Sirolimus, MMF) to the wells.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies or a suitable mitogen (e.g., PHA).
- Include unstimulated and stimulated controls without any drug.
- Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
4. Flow Cytometry Analysis:
- Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
- Acquire the samples on a flow cytometer.
- Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a cell division.
- Calculate the percentage of proliferating cells and the IC50 value for each compound.
start [label="Start: Isolate PBMCs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cfse_label [label="Label cells with CFSE"];
plate_cells [label="Plate cells in 96-well plate"];
add_drugs [label="Add serial dilutions of\nimmunosuppressants"];
stimulate [label="Stimulate T-cell proliferation\n(e.g., anti-CD3/CD28)"];
incubate [label="Incubate for 4-5 days"];
flow_cytometry [label="Analyze by Flow Cytometry"];
analyze [label="Determine % proliferation\nand IC50 values"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cfse_label -> plate_cells -> add_drugs -> stimulate -> incubate -> flow_cytometry -> analyze -> end;
}
Cytokine Production Assay (ELISA)
This assay quantifies the reduction in pro-inflammatory cytokine secretion from stimulated T-cells.
1. Cell Culture and Treatment:
- Culture PBMCs as described in the T-cell proliferation assay, with the various immunosuppressants and stimuli.
- Incubate for 24-48 hours.
2. Supernatant Collection:
- Centrifuge the plate and carefully collect the cell culture supernatants.
3. ELISA Procedure (for IL-2):
- Coat a 96-well ELISA plate with a capture antibody against IL-2 overnight at 4°C.[6]
- Wash the plate and block non-specific binding sites.[6]
- Add the collected supernatants and a standard curve of recombinant IL-2 to the plate.[7]
- Incubate for 2 hours at room temperature.[8]
- Wash the plate and add a biotinylated detection antibody against IL-2.[6]
- Incubate for 1 hour at room temperature.[6]
- Wash the plate and add streptavidin-HRP.
- Incubate for 30 minutes.
- Wash the plate and add a TMB substrate solution.[6]
- Stop the reaction with a stop solution and read the absorbance at 450 nm.[9]
4. Data Analysis:
- Generate a standard curve and determine the concentration of IL-2 in each sample.
- Calculate the percentage of inhibition of IL-2 production for each drug concentration.
In Vivo Murine Skin Allograft Model
This model assesses the efficacy of immunosuppressants in preventing the rejection of transplanted tissue.[10][11]
1. Animals:
- Use genetically distinct mouse strains (e.g., C57BL/6 as donors and BALB/c as recipients) to ensure allogeneic rejection.[12]
2. Skin Grafting Procedure:
- Harvest full-thickness skin from the tail or ear of the donor mouse.[10]
- Prepare a graft bed on the dorsal side of the recipient mouse.[11]
- Place the donor skin onto the graft bed and secure it with a bandage.[11]
3. Immunosuppressive Treatment:
- Administer the immunosuppressive agents to the recipient mice daily, starting from the day of transplantation.
- Include a vehicle control group.
4. Graft Survival Monitoring:
- Remove the bandage after 7 days.[11]
- Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).[11]
- Record the day of complete graft rejection (defined as >80% necrosis).[10]
5. Data Analysis:
- Plot Kaplan-Meier survival curves for each treatment group.
- Compare the mean survival time of the grafts between the different treatment groups.
Conclusion
This guide provides a framework for the comparative evaluation of this compound. By understanding the distinct mechanisms of action of major immunosuppressants and employing standardized in vitro and in vivo experimental protocols, researchers can accurately benchmark the potency and potential therapeutic utility of this novel compound. The provided quantitative data for existing Cyclosporin A analogs and other immunosuppressants serve as a critical reference point for these future studies.
References
- 1. Synthesis, conformation, and immunosuppressive activity of a conformationally restricted cyclosporine lactam analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of sirolimus with cyclosporine and tacrolimus: analysis of immunosuppression on lymphocyte proliferation and activation in rat whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. h-h-c.com [h-h-c.com]
- 8. mabtech.com [mabtech.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating In Vivo Immunosuppression: A Comparative Guide to Cyclosporin A and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the on-target activity of Cyclosporin A (CsA) and its key alternatives in vivo. While this guide focuses on the well-established immunosuppressant CsA, it also serves as a foundational resource for the evaluation of novel derivatives, such as Cyclosporin A-Derivative 2.
A Note on this compound: Currently, there is a lack of publicly available in vivo experimental data specifically for this compound. As a novel derivative of Cyclosporin A, it is anticipated to share a similar mechanism of action centered on calcineurin inhibition. However, without direct comparative studies, its in vivo efficacy and potency relative to Cyclosporin A and other immunosuppressants remain to be determined. The experimental protocols and comparative data for established agents provided herein offer a robust framework for the future evaluation of this compound.
Comparative On-Target Activity of Immunosuppressants In Vivo
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the in vivo performance of Cyclosporin A with its primary alternatives, Tacrolimus and Mycophenolate Mofetil (MMF).
| Table 1: Comparative Efficacy in Rodent Organ Transplant Models | |||
| Compound | Animal Model | Dosage Range (mg/kg/day) | Key Efficacy Endpoint (e.g., Mean Graft Survival Time) |
| Cyclosporin A | Murine Hind-Limb Allotransplantation | 25-35 | MST of 15 days (25 mg/kg) and 21 days (35 mg/kg)[1] |
| Tacrolimus | Murine Hind-Limb Allotransplantation | 1-5 | MST of 14 days (1 mg/kg) and >30 days (3 & 5 mg/kg)[1] |
| Mycophenolate Mofetil | Murine Bone Marrow Transplant (GVHD model) | 30-90 | No significant improvement in mean survival time at tested doses[2] |
| Cyclosporin A + MMF | Porcine Skin Allotransplantation | 40 mg/kg CsA + 500 mg/day MMF | Effective immunosuppression and enhanced graft survival[3] |
| Table 2: Clinical Comparison in Renal Transplantation | |||
| Compound | Study Population | Key Efficacy Endpoint | Reference |
| Cyclosporin A | Renal Transplant Recipients | 37.3% biopsy-proven acute rejection (0-6 months) | [4] |
| Tacrolimus | Renal Transplant Recipients | 19.6% biopsy-proven acute rejection (0-6 months) | [4] |
| Cyclosporin A | High-Risk Corneal Transplant | 2/20 patients with acute rejection | [5] |
| Mycophenolate Mofetil | High-Risk Corneal Transplant | 2/21 patients with acute rejection | [5] |
Mechanism of Action: The Calcineurin Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[6][7][8] This pathway is crucial for the transcription of interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and activation. The binding of CsA to its intracellular receptor, cyclophilin, forms a complex that inhibits the phosphatase activity of calcineurin.[6][7] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor, thus blocking its translocation to the nucleus and subsequent activation of IL-2 gene transcription.[6][7] Tacrolimus shares a similar mechanism but binds to a different immunophilin, FKBP12.[9] Mycophenolate mofetil, on the other hand, inhibits inosine monophosphate dehydrogenase, an enzyme critical for the de novo synthesis of purines, thereby selectively inhibiting the proliferation of T and B lymphocytes.[10]
Caption: Cyclosporin A's mechanism of immunosuppression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo immunosuppressive activity. Below are protocols for key experiments applicable to the evaluation of Cyclosporin A, its derivatives, and alternatives.
Murine Heterotopic Heart Transplantation Model
This model is a standard for assessing the efficacy of immunosuppressants in preventing solid organ rejection.
-
Animal Selection: Use adult (8-12 weeks old) male inbred mouse strains with a full major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 donors to BALB/c recipients).
-
Surgical Procedure:
-
Anesthetize both donor and recipient mice.
-
In the donor, cannulate the aorta and pulmonary artery. Perfuse the heart with cold saline.
-
Excise the donor heart and place it in cold saline.
-
In the recipient, expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Close the abdominal incision.
-
-
Immunosuppressive Treatment:
-
Administer the test compound (e.g., Cyclosporin A, Tacrolimus, or a novel derivative) and vehicle control to respective groups of recipient mice daily, starting on the day of transplantation. Dosing should be based on preliminary toxicity and pharmacokinetic studies. For example, Cyclosporin A can be administered at 15-30 mg/kg/day intraperitoneally.[11][12]
-
-
Monitoring and Endpoint:
-
Palpate the transplanted heart daily to assess viability.
-
The primary endpoint is graft survival, defined as the cessation of a palpable heartbeat.
-
Secondary endpoints can include histological analysis of the graft for signs of rejection (e.g., inflammatory cell infiltration, tissue damage) and immunological assays on splenocytes and serum.
-
In Vivo T-Cell Proliferation Assay (CFSE-based)
This assay directly measures the ability of an immunosuppressant to inhibit T-cell proliferation in vivo.
-
Cell Preparation:
-
Isolate splenocytes from a donor mouse.
-
Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE).
-
-
Animal Treatment and Cell Transfer:
-
Treat recipient mice with the immunosuppressive agent or vehicle control for a predetermined period.
-
Inject the CFSE-labeled splenocytes intravenously into the treated recipient mice.
-
Concurrently, stimulate T-cell proliferation through an immune challenge (e.g., injection of an antigen or allogeneic cells).
-
-
Analysis:
-
After a set time (e.g., 3-5 days), harvest spleens from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the CFSE fluorescence of the T-cell population by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
-
The degree of T-cell proliferation can be quantified by the percentage of cells that have undergone division.
-
Caption: Workflow for in vivo immunosuppressant evaluation.
Conclusion
While Cyclosporin A remains a cornerstone of immunosuppressive therapy, the quest for agents with improved efficacy and safety profiles is ongoing. Tacrolimus has demonstrated superiority in preventing acute rejection in some settings, while Mycophenolate Mofetil offers an alternative mechanism of action.[4][10][13] The development of novel derivatives like this compound holds promise for further refining immunosuppressive strategies. The experimental frameworks and comparative data presented in this guide provide a valuable resource for the preclinical in vivo assessment of such novel compounds, paving the way for future advancements in the field. Rigorous in vivo studies are essential to confirm the on-target activity and therapeutic potential of this compound.
References
- 1. Efficacy of single-agent immunosuppressive regimens in a murine model of vascularized composite allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of mycophenolate mofetil in a murine model of acute graft-versus-host disease after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tacrolimus compared with cyclosporin A microemulsion in renal transplantation: 2 year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycophenolate mofetil versus cyclosporin A in high risk keratoplasty patients: a prospectively randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mycophenolate mofetil versus cyclosporine for remission maintenance in nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
Safety Operating Guide
Navigating the Safe Disposal of Cyclosporin A-Derivative 2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent immunosuppressive agents like Cyclosporin A and its derivatives are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of "Cyclosporin A-Derivative 2," a placeholder name for a derivative of Cyclosporin A. The following protocols are based on established guidelines for Cyclosporin A and should be adapted based on the specific derivative's properties and any new safety information. All waste containing this compound must be treated as hazardous waste.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. This includes wearing chemically resistant gloves (double gloving is recommended), a lab coat, and eye protection.[1] All handling of solutions should be conducted within a certified chemical fume hood to prevent the generation of aerosols.[1]
Key Handling and Decontamination Steps:
-
Work Surface Preparation: Before handling, cover the work area with an absorbent material, securing the edges to prevent movement.[1]
-
Surface Decontamination: To clean areas where the compound has been handled, use a freshly prepared 70% ethanol solution. Wipe the surfaces three times, using a new damp cloth for each wipe-down.[1]
-
Reusable Equipment: Non-porous materials such as glassware can be decontaminated by rinsing them three times with a 70% ethanol solution.[1]
Quantitative Data for Disposal and Decontamination
While specific quantitative data for "this compound" is not available, the following table summarizes key parameters for the handling and disposal of Cyclosporin A, which can be used as a guideline.
| Parameter | Guideline | Citation |
| Decontamination Solution | 70% Ethanol Solution | [1] |
| Surface Wiping Protocol | Triple wipe with a fresh, damp cloth for each wipe | [1] |
| Glassware Rinsing | Triple rinse | [1] |
| Animal Bedding Hazard | Bedding from treated animals is considered hazardous for a minimum of 18 hours post-administration. | [1] |
| Waste Classification | Hazardous Waste; Flammable Waste (in solution) - EPA Code: D001 |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Materials:
-
Personal Protective Equipment (PPE): double nitrile gloves, safety glasses, lab coat, and, for larger spills, a respirator with an organic vapor cartridge and HEPA filter.[2]
-
Spill kit or absorbent material (e.g., activated charcoal, sorbent pads).[2]
-
Sealable plastic bags or a container for hazardous waste.[2]
-
70% ethanol solution.
-
Cleaning cloths.
Procedure:
-
Evacuate and Alert: Immediately evacuate the area to prevent further exposure and inform others of the spill.[2]
-
Assess the Spill: For spills less than one liter, trained laboratory personnel with appropriate PPE can proceed with cleanup. For larger spills, contact your institution's Environmental Health & Safety (EH&S) office.[2]
-
Containment: Confine the spill to a small area using absorbent material from a spill kit.[2]
-
Cleanup:
-
For liquid spills, cover with absorbent pads or activated charcoal.
-
For solid spills, carefully sweep up the material to avoid dust formation.[2]
-
-
Waste Collection: Place all contaminated materials, including absorbent pads and cleaning cloths, into a sealable plastic bag or a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area using the triple-wipe method with a 70% ethanol solution.[1]
-
Labeling and Disposal: Securely fasten the waste bag and label it as hazardous waste containing this compound.[2] Arrange for collection by your institution's hazardous waste management service.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
This comprehensive approach to the disposal of this compound ensures that laboratories remain a safe environment for researchers while minimizing the impact on the ecosystem. Adherence to these protocols is a critical component of responsible scientific practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
